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  • Product: 2-Chloro-3-fluoro-4-methoxybenzaldehyde
  • CAS: 1002344-90-2

Core Science & Biosynthesis

Foundational

2-Chloro-3-fluoro-4-methoxybenzaldehyde: A Critical Building Block in PHGDH Inhibitor Development

Executive Summary In the landscape of modern medicinal chemistry, poly-substituted benzaldehydes serve as indispensable scaffolds for the synthesis of complex active pharmaceutical ingredients (APIs). 2-Chloro-3-fluoro-4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, poly-substituted benzaldehydes serve as indispensable scaffolds for the synthesis of complex active pharmaceutical ingredients (APIs). 2-Chloro-3-fluoro-4-methoxybenzaldehyde (CAS: 1002344-90-2) is a highly specialized, fluorinated building block that has gained significant traction in the development of targeted metabolic therapies[1]. Most notably, it is utilized in the synthesis of inhibitors targeting 3-phosphoglycerate dehydrogenase (PHGDH), a critical enzyme in the L-serine biosynthesis pathway that is frequently hijacked by cancer cells[2].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, the mechanistic logic behind its synthesis via Rieche formylation, and its application in advanced drug discovery workflows.

Physicochemical Profile & Structural Logic

The utility of 2-chloro-3-fluoro-4-methoxybenzaldehyde stems from its dense, contiguous substitution pattern. The presence of a fluorine atom at the C3 position modulates the electronic distribution of the aromatic ring, increasing the lipophilicity of downstream analogs while blocking metabolic liabilities (such as oxidative metabolism at that position). The chlorine atom at C2 provides significant steric shielding to the aldehyde group and serves as a potential synthetic handle for late-stage transition-metal-catalyzed cross-coupling reactions.

Quantitative Data Summary
PropertyValue
IUPAC Name 2-Chloro-3-fluoro-4-methoxybenzaldehyde
CAS Number 1002344-90-2[1]
Molecular Formula C₈H₆ClFO₂[1]
Molecular Weight 188.58 g/mol (189 Da)[1]
LogP ~2.27[1]
Topological Polar Surface Area 26.3 Ų[1]
SMILES String COC1=CC=C(C=O)C(Cl)=C1F[1]

Synthetic Methodology: Regioselective Rieche Formylation

The synthesis of 2-chloro-3-fluoro-4-methoxybenzaldehyde is achieved through a highly regioselective Rieche Formylation of 1-chloro-2-fluoro-3-methoxybenzene[2].

Mechanistic Causality

The choice of the Rieche formylation over a Vilsmeier-Haack reaction is driven by the specific electronic and steric demands of the substrate. 1-Chloro-2-fluoro-3-methoxybenzene features a strongly electron-donating methoxy group (+M effect) at C3, which directs electrophilic aromatic substitution to its ortho (C4) and para (C6) positions.

Because the electrophile generated from dichloro(methoxy)methane and Titanium(IV) chloride (TiCl₄) is exceptionally bulky, it exhibits a profound steric preference for the less hindered para position (C6). Consequently, formylation occurs exclusively at C6. Upon renumbering the resulting benzaldehyde (where the formyl carbon becomes C1), the product is correctly designated as 2-chloro-3-fluoro-4-methoxybenzaldehyde. TiCl₄ is selected as the Lewis acid because it perfectly balances the necessary electrophilic activation without causing the cleavage of the methoxy ether, which is a common side reaction when using harsher Lewis acids like BBr₃ or AlCl₃.

Synthesis SM 1-Chloro-2-fluoro- 3-methoxybenzene Reag TiCl4 + Cl2CHOMe in DCM (0 °C) SM->Reag Rxn Electrophilic Aromatic Substitution (3h, RT) Reag->Rxn Quench Ice-Water Quench & Extraction Rxn->Quench Prod 2-Chloro-3-fluoro- 4-methoxybenzaldehyde Quench->Prod

Workflow for the Rieche formylation of 1-chloro-2-fluoro-3-methoxybenzene.

Self-Validating Experimental Protocol

To ensure high yield and prevent the formation of regioisomers, adhere to the following step-by-step methodology[2]:

  • Inert Atmosphere Setup: Purge a dry, round-bottom flask with nitrogen. Moisture must be strictly excluded to prevent the premature hydrolysis of TiCl₄.

  • Substrate Dissolution: Dissolve 1-chloro-2-fluoro-3-methoxybenzene (5.00 g, 31.1 mmol) in anhydrous dichloromethane (DCM, 40 mL). Cool the mixture to 0 °C using an ice-water bath.

  • Lewis Acid Addition: Add Titanium tetrachloride (TiCl₄, 10.0 g, 52.9 mmol) dropwise. Causality: Slow addition at 0 °C prevents localized heating and suppresses non-specific polymerization of the electron-rich aromatic ring.

  • Electrophile Introduction: Add dichloro(methoxy)methane (3.58 g, 31.1 mmol) dropwise to the dark solution.

  • Reaction Maturation: Remove the ice bath and allow the mixture to stir at room temperature (RT) for exactly 3 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent. The starting material (higher Rf) must be completely consumed, replaced by a strongly UV-active spot (lower Rf) corresponding to the aldehyde.

  • Quenching & Extraction: Once validated, pour the reaction mixture slowly into 100 mL of vigorously stirred ice-water. Causality: This safely dissipates the highly exothermic hydrolysis of TiCl₄. Separate the organic DCM layer, extract the aqueous layer twice with DCM, dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Application in Drug Development: Targeting PHGDH

The primary documented application of 2-chloro-3-fluoro-4-methoxybenzaldehyde is as a foundational building block in the synthesis of small-molecule inhibitors of 3-phosphoglycerate dehydrogenase (PHGDH) [2].

The Biological Imperative

PHGDH catalyzes the first, rate-limiting step in the de novo biosynthesis of L-serine, converting 3-phosphoglycerate (a glycolytic intermediate) into 3-phosphohydroxypyruvate, accompanied by the reduction of NAD⁺ to NADH[2]. Certain tumors (e.g., specific breast and melanoma cancers) exhibit genomic amplification of the PHGDH gene, making them hypersensitive to L-serine starvation.

By incorporating the 2-chloro-3-fluoro-4-methoxybenzaldehyde motif into heterocyclic scaffolds (such as substituted pyridines or pyrimidines), medicinal chemists have successfully developed potent PHGDH inhibitors. The specific halogenation pattern of this building block ensures optimal shape complementarity within the hydrophobic pocket of the PHGDH allosteric or active site, while the methoxy group acts as a hydrogen bond acceptor.

Pathway Glycolysis Glycolysis PGA 3-Phosphoglycerate (3-PG) Glycolysis->PGA PHP 3-Phosphohydroxypyruvate (3-PHP) PGA->PHP NAD+ -> NADH PHGDH PHGDH Enzyme PHGDH->PGA Catalyzes Serine L-Serine PHP->Serine Transamination Inhibitor Inhibitor (Derived from Building Block) Inhibitor->PHGDH Inhibits

The L-serine biosynthesis pathway and targeted inhibition of PHGDH.

Handling, Safety, and Analytical Characterization

When utilizing 2-chloro-3-fluoro-4-methoxybenzaldehyde in a laboratory setting, standard safety protocols for halogenated benzaldehydes must be observed.

  • Safety Profile: The compound is classified as a skin and eye irritant. It must be handled within a certified chemical fume hood, utilizing nitrile gloves and safety goggles[3].

  • Storage: Store in a cool, dry place under an inert atmosphere (Argon or Nitrogen) to prevent auto-oxidation of the aldehyde to the corresponding benzoic acid.

  • Analytical Signatures: For structural validation post-synthesis, ¹H NMR spectroscopy (in CDCl₃) will reveal a distinct, highly deshielded singlet near δ 10.2–10.4 ppm, characteristic of the aldehyde proton. The aromatic region will display coupling patterns indicative of the ortho-relationship between the remaining aromatic protons, modulated by ¹⁹F-¹H spin-spin coupling.

References

  • Chemspace. "2-chloro-3-fluoro-4-methoxybenzaldehyde - C8H6ClFO2". Available at:[Link]

  • Google Patents. "WO2017156179A1 - 3-phosphoglycerate dehydrogenase inhibitors and uses thereof".

Sources

Exploratory

The Role of 2-Chloro-3-fluoro-4-methoxybenzaldehyde in Modern Medicinal Chemistry: Synthesis and Application in PHGDH Inhibitor Development

Executive Summary In the landscape of modern drug discovery, highly functionalized halogenated building blocks are critical for optimizing the pharmacokinetics, metabolic stability, and target binding affinity of active...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, highly functionalized halogenated building blocks are critical for optimizing the pharmacokinetics, metabolic stability, and target binding affinity of active pharmaceutical ingredients (APIs). 2-Chloro-3-fluoro-4-methoxybenzaldehyde (CAS: 1002344-90-2) has emerged as a highly specialized intermediate[1]. Featuring a dense array of functional groups—a reactive aldehyde handle, lipophilic halogens (chloro and fluoro), and an electron-donating methoxy group—this compound is uniquely suited for the synthesis of complex heterocyclic scaffolds.

Most notably, this building block has been utilized in the development of novel 3-phosphoglycerate dehydrogenase (PHGDH) inhibitors [2]. PHGDH is the rate-limiting enzyme in the serine biosynthesis pathway (SSP), a metabolic node that is frequently hijacked by cancer cells to fuel rapid proliferation[3]. This technical guide provides an in-depth analysis of the chemical properties, regioselective synthesis, and oncological applications of 2-Chloro-3-fluoro-4-methoxybenzaldehyde.

Chemical Profile & Structural Rationale

The strategic placement of substituents on the benzene ring of 2-Chloro-3-fluoro-4-methoxybenzaldehyde provides distinct advantages in medicinal chemistry:

  • Aldehyde Group (C1): Serves as a versatile electrophilic handle for downstream functionalization, including reductive aminations, Knoevenagel condensations, and the construction of indole or pyrazole rings.

  • Chlorine (C2) & Fluorine (C3): The adjacent halogens increase the lipophilicity of the molecule, enhancing membrane permeability. The highly electronegative fluorine atom also lowers the pKa of adjacent functional groups in the final drug molecule and blocks metabolic oxidation (e.g., by Cytochrome P450 enzymes) at the C3 position.

  • Methoxy Group (C4): Acts as a hydrogen bond acceptor to interact with target protein residues and strongly influences the electronic distribution of the aromatic ring, which is crucial for the regioselectivity of its synthesis.

Quantitative Data: Physicochemical Properties
PropertyValue / Description
IUPAC Name 2-Chloro-3-fluoro-4-methoxybenzaldehyde
CAS Registry Number 1002344-90-2[1]
Molecular Formula C8H6ClFO2[4]
Molecular Weight 188.58 g/mol
SMILES COC1=CC=C(C=O)C(Cl)=C1F[4]
Primary Application Fluorinated building block / Reagent[5]

Regioselective Synthesis: The Rieche Formylation

The synthesis of 2-Chloro-3-fluoro-4-methoxybenzaldehyde is achieved via the Rieche Formylation of 1-chloro-2-fluoro-3-methoxybenzene[2]. This reaction utilizes dichloromethyl methyl ether (


) as the formyl source and Titanium(IV) chloride (

) as a Lewis acid catalyst[6].
Mechanistic Causality & Regioselectivity

The methoxy group at C3 of the starting material is a strongly activating, ortho/para-directing group. When the Lewis acid (


) coordinates with dichloromethyl methyl ether, it abstracts a chloride ion to generate a highly reactive oxocarbenium ion intermediate (

).

Because the ortho position (C4 of the starting material) is sterically hindered by the adjacent methoxy and fluoro groups, electrophilic aromatic substitution (EAS) preferentially occurs at the less hindered para position (C6) . Upon aqueous workup, the resulting acetal intermediate is hydrolyzed to yield the aldehyde at what becomes the C1 position, finalizing the structure as 2-Chloro-3-fluoro-4-methoxybenzaldehyde.

G SM 1-Chloro-2-fluoro-3-methoxybenzene Regio Para-Attack (C6) Sterically Favored SM->Regio Reagents TiCl4 + Cl2CHOMe (Electrophile Generation) Intermediate Active Formylating Species [CH(OMe)Cl]+ Reagents->Intermediate Intermediate->Regio Product 2-Chloro-3-fluoro-4-methoxybenzaldehyde Regio->Product Hydrolysis

Regioselective mechanism of Rieche formylation yielding the target benzaldehyde.

Experimental Protocol: Self-Validating Rieche Formylation Workflow

The following step-by-step methodology is adapted from optimized patent literature for the synthesis of PHGDH inhibitor intermediates[2].

  • System Preparation (Inert Atmosphere):

    • Action: Purge a flame-dried round-bottom flask with nitrogen gas.

    • Causality:

      
       is highly moisture-sensitive and will aggressively hydrolyze in the presence of atmospheric water, generating 
      
      
      
      gas and destroying the catalyst.
  • Solvent & Substrate Loading:

    • Action: Dissolve 1-chloro-2-fluoro-3-methoxybenzene (5.00 g, 31.1 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Lewis Acid Activation:

    • Action: Cool the mixture to 0 °C using an ice bath. Dropwise, add Titanium tetrachloride (

      
      , 10.0 g, 52.9 mmol)[2].
      
    • Causality: The dropwise addition at 0 °C controls the exothermic coordination complex formation and prevents unwanted polymerization or side reactions.

  • Electrophile Introduction:

    • Action: Add dichloro(methoxy)methane (3.58 g, 31.1 mmol) slowly to the chilled solution[2].

  • Reaction Propagation:

    • Action: Remove the ice bath and allow the reaction mixture to stir at room temperature (rt) for 3 hours[2].

    • Validation Check: Reaction progress should be monitored via TLC or LC-MS until the starting material is entirely consumed.

  • Quench & Hydrolysis:

    • Action: Carefully pour the mixture over crushed ice and extract with DCM. Wash the organic layer with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
    • Causality: The ice-water quench serves a dual purpose: it safely neutralizes the

      
       and hydrolyzes the transient 
      
      
      
      -chloro ether intermediate into the final aldehyde product.

Application in Medicinal Chemistry: Targeting Cancer Metabolism

The primary documented application of 2-Chloro-3-fluoro-4-methoxybenzaldehyde in drug discovery is its use as a precursor for PHGDH inhibitors [2].

The Metabolic Rationale

Cancer cells are highly biosynthetic factories. Beyond glucose and glutamine, serine is the third most consumed metabolite by cancer cells[7]. Serine is synthesized de novo from the glycolytic intermediate 3-phosphoglycerate (3-PG). PHGDH catalyzes the first and rate-limiting step of this pathway: the oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP)[3].

Overexpression of PHGDH is frequently observed in aggressive cancers, including breast cancer, melanoma, and glioma[8]. By inhibiting PHGDH, researchers can effectively "starve" these metabolically addicted cancer cells of serine, which subsequently disrupts one-carbon metabolism, nucleotide synthesis, and redox homeostasis (glutathione synthesis)[3].

G Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PG3 3-Phosphoglycerate (3-PG) Glycolysis->PG3 PHGDH PHGDH (Target Enzyme) PG3->PHGDH Oxidation PHP3 3-Phosphohydroxypyruvate PHGDH->PHP3 Serine Serine PHP3->Serine Transamination OneCarbon One-Carbon Metabolism (Nucleotides & Redox) Serine->OneCarbon

Metabolic flux of the Serine Biosynthesis Pathway highlighting the PHGDH target node.

Integration into Inhibitor Scaffolds

In the synthesis of PHGDH inhibitors, 2-Chloro-3-fluoro-4-methoxybenzaldehyde is typically condensed with cyclic amines or active methylene compounds to form complex, multi-ring systems (such as substituted indoles or spiro-heterocycles)[2]. The specific halogenation pattern (2-Cl, 3-F) forces the aromatic ring into a specific dihedral angle relative to the rest of the inhibitor scaffold due to steric clash, locking the drug molecule into the bioactive conformation required to fit into the PHGDH allosteric or active site.

Conclusion

2-Chloro-3-fluoro-4-methoxybenzaldehyde is far more than a simple catalog reagent; it is a rationally designed building block that leverages the steric and electronic principles of the Rieche formylation to achieve strict regioselectivity. In medicinal chemistry, its incorporation into PHGDH inhibitors represents a cutting-edge approach to targeting the metabolic vulnerabilities of cancer cells. As research into tumor metabolism expands, the demand for such precision-fluorinated intermediates will continue to grow.

References

  • Apollo Scientific / Chemspace - 1002344-90-2 Cas No. | 2-Chloro-3-fluoro-4-methoxybenzaldehyde. 1

  • Google Patents (WO2017156179A1) - 3-phosphoglycerate dehydrogenase inhibitors and uses thereof. 2

  • OAE Publishing - PHGDH as a mechanism for resistance in metabolically-driven cancers. 3

  • University of Cambridge - Cancer Metabolism: Addicted to serine. 7

  • PubMed - Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential. 8

  • Wikipedia - Rieche formylation. 6

Sources

Foundational

Thermodynamic Stability of 2-Chloro-3-fluoro-4-methoxybenzaldehyde: A Structural and Kinetic Analysis

As pharmaceutical pipelines increasingly rely on heavily functionalized aromatic intermediates, understanding the thermodynamic and kinetic boundaries of these building blocks is critical. 2-Chloro-3-fluoro-4-methoxybenz...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on heavily functionalized aromatic intermediates, understanding the thermodynamic and kinetic boundaries of these building blocks is critical. 2-Chloro-3-fluoro-4-methoxybenzaldehyde (CAS No. 1002344-90-2) is a highly specialized poly-substituted scaffold. Its stability is not a static property but a dynamic equilibrium dictated by the "push-pull" electronic effects of its substituents.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of this compound, detailing the causality behind its degradation pathways and providing self-validating experimental protocols for empirical profiling.

Molecular Architecture & Electronic Causality

The inherent stability of an aromatic aldehyde is governed by the electronic influence of its ring substituents on the formyl group and the aromatic


-system. In 2-chloro-3-fluoro-4-methoxybenzaldehyde, the thermodynamic baseline is established by three competing electronic vectors:
  • Inductive Deactivation (-I): The 2-chloro and 3-fluoro groups are highly electronegative. They exert a strong electron-withdrawing inductive effect, pulling electron density away from the benzene ring and the formyl carbon. This deactivation theoretically increases the activation energy required for oxidative degradation[1].

  • Resonance Donation (+R): The 4-methoxy group acts as a powerful

    
    -donor. While its inductive effect is withdrawing, its resonance effect dominates, flooding the ring with electron density and stabilizing the ground state of the molecule through extended conjugation.
    
  • Steric Shielding: The bulky 2-chloro group sits ortho to the formyl group, providing significant steric hindrance that physically blocks nucleophilic attack at the carbonyl carbon.

G Molecule 2-Chloro-3-fluoro-4-methoxybenzaldehyde Aldehyde Formyl Group (C1) Target of Autoxidation Molecule->Aldehyde Chloro 2-Chloro Group (-I) Steric Shielding & Deactivation Molecule->Chloro Fluoro 3-Fluoro Group (-I) Inductive Electron Withdrawal Molecule->Fluoro Methoxy 4-Methoxy Group (+R) Resonance Stabilization Molecule->Methoxy Stability Net Thermodynamic Stability (Elevated Oxidation Activation Energy) Aldehyde->Stability Primary degradation vector Chloro->Stability Reduces electron density Fluoro->Stability Enhances thermal stability Methoxy->Stability Quenches SNAr reactivity

Electronic effects dictating the thermodynamic stability of the substituted benzaldehyde.

Thermodynamic State Functions & Phase Behavior

The physical stability and shelf-life of halogenated benzaldehydes are fundamentally tied to their phase transition enthalpies. The introduction of heavy halogens (chlorine and fluorine) significantly increases the molecular weight and enhances intermolecular dipole-dipole interactions within the crystal lattice.

Empirical studies on similar halogenated benzaldehydes demonstrate that these substitutions result in an elevated enthalpy of sublimation (


) and a higher triple point temperature compared to non-halogenated analogs[2]. This effectively reduces the compound's volatility (lowering its Henry's law volatility constant) and increases its thermodynamic stability under ambient storage conditions, preventing sublimation-driven mass loss during long-term storage[2].
Kinetic Stability Vectors (Oxidation & SNAr)
Oxidative Stability

The primary degradation pathway for any benzaldehyde is autoxidation of the formyl group to a carboxylic acid. However, kinetic studies on substituted benzaldehydes reveal that electron-withdrawing halogens deactivate the aromatic ring, significantly increasing the activation energy (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) required for oxidation[3]. The strong inductive withdrawal by the 2-chloro and 3-fluoro groups reduces the electron density at the formyl carbon, stabilizing the molecule against both electrophilic and radical-mediated oxidative attacks.
Resistance to Nucleophilic Aromatic Substitution (SNAr)

Fluorinated benzaldehydes are typically highly reactive toward SNAr due to the strong electron-withdrawing activation by the formyl group[4]. However, 2-chloro-3-fluoro-4-methoxybenzaldehyde possesses a unique structural defense mechanism:

  • Meta-Positioning: The 3-fluoro group is situated meta to the formyl group, depriving it of direct resonance activation by the aldehyde.

  • Resonance Quenching: The adjacent 4-methoxy group acts as a strong

    
    -donor (+R effect), flooding the C3 position with electron density. This resonance donation neutralizes the electrophilicity of the C-F bond, rendering the molecule thermodynamically stable against hydrolytic and nucleophilic degradation that would otherwise cleave the fluorine atom[4].
    
Self-Validating Empirical Protocols

To empirically validate the thermodynamic and kinetic stability of this compound, the following protocols are designed with built-in self-validating mechanisms to ensure data integrity.

Protocol A: Forced Degradation & Mass-Balance Profiling

Objective: Determine the kinetic stability and identify primary degradation vectors. Causality: By intentionally pushing the molecule past its thermodynamic limits, we can calculate the activation energy of its degradation pathways.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the compound in an inert diluent (e.g., Acetonitrile/Water 50:50).

  • Stress Conditions:

    • Oxidative: Add 3%

      
      , heat at 60°C for 24 hours.
      
    • Hydrolytic (Acid/Base): Expose to 0.1 M HCl and 0.1 M NaOH at 60°C for 24 hours.

    • Thermal: Expose solid state to 80°C for 7 days.

  • Analysis: Analyze via HPLC-UV (260 nm).

  • Self-Validation (Mass Balance): The sum of the peak areas of the parent compound and all degradants (adjusted for relative response factors) MUST equal 100% ± 2% of the initial un-stressed control. A failure in mass balance indicates the formation of volatile degradants or insoluble polymers, requiring orthogonal GC-MS validation.

Protocol B: Thermodynamic Profiling via DSC/TGA

Objective: Quantify phase transition enthalpies and thermal decomposition onset. Causality: DSC measures heat capacity and phase transition enthalpies (


), providing direct insight into crystal lattice energy, while TGA quantifies volatility.
  • Preparation: Load 3-5 mg of the solid compound into an aluminum pan.

  • Execution: Run a heat-cool-heat cycle from 20°C to 300°C at 10°C/min under a nitrogen purge (50 mL/min).

  • Self-Validation (Reversibility Check): Compare the enthalpy of fusion (

    
    ) between the first and second heating cycles. If the second cycle deviates by >5%, it indicates that the endothermic event is not a pure phase transition but is conflated with thermal decomposition. This must be cross-verified against the TGA mass-loss derivative curve.
    

Workflow Sample API Intermediate Sample Thermal Thermal Stress (DSC / TGA) Sample->Thermal Oxidative Oxidative Stress (3% H2O2) Sample->Oxidative Hydrolytic Hydrolytic Stress (pH 2 & pH 12) Sample->Hydrolytic Analysis HPLC-UV / MS Quantification Thermal->Analysis Oxidative->Analysis Hydrolytic->Analysis Data Thermodynamic Profile Generated Analysis->Data

Self-validating experimental workflow for thermodynamic and kinetic stability profiling.

Consolidated Data Matrices

Table 1: Predicted Thermodynamic & Kinetic Parameters vs. Unsubstituted Benzaldehyde

ParameterUnsubstituted Benzaldehyde2-Chloro-3-fluoro-4-methoxybenzaldehydeCausality / Structural Driver
Volatility (Henry's Constant) HighLowHalogenation increases MW and dipole-dipole interactions, lowering volatility.
Oxidative Susceptibility HighLow-I effects of Cl and F withdraw electron density, raising the

for oxidation.
SNAr Susceptibility (C-F bond) N/AVery Low+R effect of the 4-methoxy group neutralizes the electrophilicity of the C3 carbon.
Enthalpy of Sublimation (

)
LowerHigherEnhanced crystal lattice energy due to poly-substitution and steric packing.

Table 2: Forced Degradation Matrix & Expected Outcomes

Stress ConditionReagent / EnvironmentDuration / TempExpected Degradation VectorExpected Stability
Oxidative 3%

24h / 60°CConversion to carboxylic acidHigh (Halogen deactivated)
Acid Hydrolysis 0.1 M HCl24h / 60°CEther cleavage (Methoxy group)Moderate to High
Base Hydrolysis 0.1 M NaOH24h / 60°CSNAr of HalogensHigh (Methoxy resonance shielded)
Thermal Solid State Oven7 Days / 80°CSublimation / AutoxidationHigh (Elevated lattice energy)
References
  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI.[Link]

  • Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by[18F]fluoride. ResearchGate.[Link]

  • Kinetics and Mechanism of Oxidation of Benzaldehyde by Benzimidazolium Fluorochromate in Aqueous Acetic Acid Medium. Asian Journal of Chemistry.[Link]

Sources

Exploratory

2-Chloro-3-fluoro-4-methoxybenzaldehyde: A Technical Blueprint for Advanced Medicinal Synthesis

As a Senior Application Scientist, I frequently encounter target molecules that require highly functionalized aromatic building blocks. 2-Chloro-3-fluoro-4-methoxybenzaldehyde (CAS: 1002344-90-2) is a prime example of su...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter target molecules that require highly functionalized aromatic building blocks. 2-Chloro-3-fluoro-4-methoxybenzaldehyde (CAS: 1002344-90-2) is a prime example of such a scaffold[1]. Characterized by its precise halogenation pattern and an electron-donating methoxy group, this compound serves as a critical intermediate in the synthesis of next-generation therapeutics, ranging from targeted oncology drugs to novel antibacterial agents[2][3].

This whitepaper provides an in-depth, mechanistic guide to the physicochemical properties, synthetic methodologies, and pharmaceutical applications of this specific benzaldehyde derivative.

Physicochemical Profiling & Nomenclature

Before designing a synthetic route or downstream application, it is imperative to understand the structural parameters of the building block. The push-pull electronic arrangement—where the methoxy group activates the ring via resonance while the halogens deactivate it inductively—dictates its reactivity profile[4].

Table 1: Quantitative Data & Chemical Identifiers
Property / IdentifierValue / Description
IUPAC Name 2-Chloro-3-fluoro-4-methoxybenzaldehyde
CAS Registry Number 1002344-90-2[1]
Molecular Formula C8H6ClFO2[1]
Molecular Weight 188.58 g/mol (189 Da)[1][5]
SMILES String COC1=CC=C(C=O)C(Cl)=C1F[1]
MDL Number MFCD24676105[6]
Synonyms Benzaldehyde, 2-chloro-3-fluoro-4-methoxy-

Mechanistic Synthesis: The Rieche Formylation Strategy

Synthesizing highly substituted benzaldehydes requires overcoming significant electronic and steric barriers. Standard formylation techniques, such as the Vilsmeier-Haack reaction (using POCl3 and DMF), often fail or yield poor conversions when applied to rings heavily deactivated by multiple halogens.

To achieve high regioselectivity and yield, the Rieche Formylation is the method of choice. This protocol utilizes titanium tetrachloride (TiCl4) and dichloro(methoxy)methane to generate a highly reactive electrophile capable of attacking the sterically hindered aromatic system[3].

Causality in Experimental Design
  • Why TiCl4? TiCl4 is a potent Lewis acid that coordinates with dichloro(methoxy)methane to generate a highly reactive oxonium/carbocation intermediate. This extreme electrophilicity is required to overcome the inductive deactivation of the chloro and fluoro substituents.

  • Why Regioselective? The methoxy group is a powerful ortho/para-directing group. The position para to the methoxy group is unsubstituted, making it the kinetically and thermodynamically favored site for electrophilic aromatic substitution, despite the steric bulk of the adjacent halogens.

Step-by-Step Synthetic Protocol

The following protocol is adapted from validated patent literature for the synthesis of PHGDH inhibitors (WO2017156165A1)[3].

  • System Preparation: Purge a dry, round-bottom flask with nitrogen to prevent moisture from hydrolyzing the moisture-sensitive TiCl4.

  • Substrate Dissolution: Charge the vessel with 1-chloro-2-fluoro-3-methoxybenzene (5.00 g, 31.1 mmol) and dissolve in 40 mL of anhydrous dichloromethane (DCM).

  • Thermal Control: Submerge the reaction vessel in an ice-water bath to bring the internal temperature to 0 °C. Critical Step: Temperature control is vital to prevent uncontrolled exothermic complexation and degradation of the solvent.

  • Lewis Acid Activation: Dropwise add Titanium tetrachloride (10.0 g, 52.9 mmol) to the stirring solution.

  • Electrophile Generation: Slowly add dichloro(methoxy)methane (3.58 g, 31.1 mmol) to the mixture.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (rt). Stir continuously for 3 hours. Causality: The thermal energy at room temperature provides the necessary activation energy to drive the bulky electrophile into the para position.

  • Quenching & Isolation: Carefully quench the reaction by pouring the mixture over crushed ice. This hydrolyzes the titanium complex. Extract the aqueous layer with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude 2-chloro-3-fluoro-4-methoxybenzaldehyde.

Synthesis SM 1-Chloro-2-fluoro- 3-methoxybenzene Product 2-Chloro-3-fluoro- 4-methoxybenzaldehyde SM->Product Electrophilic Substitution Reagents TiCl4 + Cl2CHOMe in DCM (0°C to RT) Electrophile Active Formylating Species Reagents->Electrophile Lewis Acid Activation Electrophile->Product Regioselective Attack (para to OMe)

Figure 1: Rieche formylation synthetic workflow and regioselectivity.

Pharmaceutical Applications & Downstream Derivatization

The unique substitution pattern of 2-chloro-3-fluoro-4-methoxybenzaldehyde makes it an ideal precursor for complex active pharmaceutical ingredients (APIs). The aldehyde moiety acts as a versatile handle for reductive aminations, Knoevenagel condensations, or Grignard additions, while the halogenated ring provides essential lipophilicity and metabolic stability.

Oncology: 3-Phosphoglycerate Dehydrogenase (PHGDH) Inhibitors

Recent breakthroughs in cancer metabolism have identified PHGDH as a critical enzyme for tumor survival. PHGDH catalyzes the first step in the biosynthesis of L-serine from 3-phosphoglycerate. Certain human melanomas and breast cancers exhibit massive amplification of the PHGDH gene, relying on it for serine and NADPH production[3].

Derivatives synthesized from 2-chloro-3-fluoro-4-methoxybenzaldehyde have been patented as potent PHGDH inhibitors. By integrating this highly functionalized ring into larger heterocyclic scaffolds (e.g., indoles or oxazoles), researchers can achieve high-affinity binding to the PHGDH active site, effectively starving the cancer cells of essential metabolic fuels[3].

Pathway Glycolysis Glycolysis PG3 3-Phosphoglycerate (3-PG) Glycolysis->PG3 Serine L-Serine & NADPH Biosynthesis PG3->Serine Catalyzed by PHGDH PHGDH PHGDH Enzyme PHGDH->Serine Inhibitor Benzaldehyde-Derived PHGDH Inhibitor Inhibitor->PHGDH Active Site Blockade Cancer Tumor Proliferation Serine->Cancer Metabolic Fuel

Figure 2: PHGDH inhibition pathway blocking tumor proliferation.

Infectious Disease: Imidazopyrazine Antibacterials

Beyond oncology, this benzaldehyde is utilized in the synthesis of imidazopyrazine derivatives, which exhibit profound antibacterial properties. Specifically, these compounds are engineered to combat multi-drug resistant strains of Acinetobacter baumannii[2]. In these synthetic pathways, the benzaldehyde is often converted into a substituted phenyl ring that occupies a specific hydrophobic pocket within the bacterial target protein, enhancing the drug's overall efficacy and membrane permeability[2].

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 2-chloro-3-fluoro-4-methoxybenzaldehyde, a self-validating analytical protocol must be employed prior to its use in downstream API synthesis.

  • 1H NMR Spectroscopy (CDCl3): Look for the diagnostic aldehyde proton singlet far downfield (typically around

    
     10.0 - 10.5 ppm). The methoxy group will appear as a sharp singlet integrating to 3H around 
    
    
    
    3.9 - 4.0 ppm. The aromatic protons will exhibit specific coupling constants (
    
    
    ) due to the adjacent fluorine atom, confirming regiochemistry.
  • 19F NMR Spectroscopy: A single peak will confirm the presence of the fluorine atom, with its chemical shift providing evidence of its electronic environment relative to the ortho-chloro and ortho-methoxy groups.

  • GC-MS: The molecular ion peak at m/z 188 (with a characteristic M+2 peak at 190 due to the

    
    Cl isotope in a ~3:1 ratio) will definitively confirm the molecular weight and halogen presence[1].
    

References

  • Chemspace. "2-chloro-3-fluoro-4-methoxybenzaldehyde - C8H6ClFO2 | CSCS00010621819." Chemspace Catalog.
  • Apollo Scientific. "1002344-90-2 Cas No. | 2-Chloro-3-fluoro-4-methoxybenzaldehyde." Apollo Scientific Catalog.
  • Google Patents (WO2017156165A1). "3-phosphoglycerate dehydrogenase inhibitors and uses thereof." World Intellectual Property Organization.
  • Google Patents (WO2020126956A1). "Imidazopyrazine derivatives as antibacterial agents." World Intellectual Property Organization.

Sources

Foundational

A Technical Guide to the Retrosynthetic Analysis and Synthesis of 2-Chloro-3-fluoro-4-methoxybenzaldehyde

Abstract This in-depth technical guide provides a comprehensive examination of the retrosynthetic analysis of 2-Chloro-3-fluoro-4-methoxybenzaldehyde, a substituted aromatic aldehyde of interest in pharmaceutical and agr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a comprehensive examination of the retrosynthetic analysis of 2-Chloro-3-fluoro-4-methoxybenzaldehyde, a substituted aromatic aldehyde of interest in pharmaceutical and agrochemical research. The document is structured to provide drug development professionals, researchers, and synthetic organic chemists with a robust framework for the strategic synthesis of this and structurally related molecules. We will dissect the key bond disconnections, evaluate plausible synthetic routes, and provide detailed mechanistic insights into the critical chemical transformations. This guide emphasizes the causality behind experimental choices, offering field-proven insights and self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance of Substituted Benzaldehydes

Substituted benzaldehydes are pivotal building blocks in organic synthesis, serving as precursors to a vast array of complex molecular architectures. The specific substitution pattern of 2-Chloro-3-fluoro-4-methoxybenzaldehyde, featuring a trifunctionalized aromatic ring, presents a unique synthetic challenge and offers multiple avenues for further functionalization. The presence of chloro, fluoro, and methoxy groups imparts distinct electronic and steric properties to the molecule, influencing its reactivity and potential biological activity. This guide will explore the logical deconstruction of this target molecule to identify readily available starting materials and chart a scientifically sound course for its synthesis.

Retrosynthetic Analysis

The retrosynthetic analysis of 2-Chloro-3-fluoro-4-methoxybenzaldehyde reveals two primary strategic disconnections. The most logical and convergent approach involves the late-stage introduction of the aldehyde functionality, while a less direct route would rely on the early introduction of the aldehyde followed by the manipulation of other ring substituents.

Primary Strategy: Formylation of a Trisubstituted Benzene Ring

The most direct retrosynthetic disconnection involves the removal of the aldehyde group, a transformation known as a Functional Group Interconversion (FGI). This leads to the key precursor, 2-chloro-3-fluoroanisole (also known as 1-chloro-2-fluoro-3-methoxybenzene). This strategy is advantageous as it simplifies the target molecule to a more accessible trisubstituted benzene derivative and leverages well-established formylation reactions.

Retrosynthesis_Primary target 2-Chloro-3-fluoro-4-methoxybenzaldehyde precursor1 2-Chloro-3-fluoroanisole target->precursor1 C-C Disconnection (Formylation)

Caption: Primary retrosynthetic route via formylation.

Further deconstruction of 2-chloro-3-fluoroanisole suggests two plausible pathways originating from simpler, commercially available precursors:

  • Route A: From 2-Chloro-3-fluoroaniline: This route involves the diazotization of the aniline followed by either direct conversion to the methoxy group or hydrolysis to the phenol and subsequent methylation.

  • Route B: From 2-Chloro-3-fluorophenol: This more direct approach requires a simple methylation of the phenolic hydroxyl group.

Retrosynthesis_Precursor precursor1 2-Chloro-3-fluoroanisole start1A 2-Chloro-3-fluoroaniline precursor1->start1A FGI (Diazotization/Methoxylation) start1B 2-Chloro-3-fluorophenol precursor1->start1B FGI (Methylation)

Caption: Disconnection of the key anisole precursor.

Proposed Synthetic Pathways and Mechanistic Discussion

Based on the retrosynthetic analysis, we will now detail the forward synthesis, focusing on the most promising route involving the formylation of 2-chloro-3-fluoroanisole.

Synthesis of the Key Precursor: 2-Chloro-3-fluoroanisole

The successful synthesis of the target molecule hinges on the efficient preparation of this key intermediate.

This pathway leverages the versatile chemistry of diazonium salts. 2-Chloro-3-fluoroaniline is a readily available starting material.[1]

  • Step 1: Diazotization of 2-Chloro-3-fluoroaniline. The primary aromatic amine is converted to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid like sulfuric acid at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[2][3]

  • Step 2: Conversion to 2-Chloro-3-fluorophenol. The diazonium salt can be hydrolyzed to the corresponding phenol by heating the aqueous acidic solution.[4] This is a common and effective method for introducing a hydroxyl group onto an aromatic ring.

  • Step 3: Methylation of 2-Chloro-3-fluorophenol. The resulting phenol is then methylated to yield 2-chloro-3-fluoroanisole. Common methylating agents include dimethyl sulfate[5][6][7] or dimethyl carbonate[8] in the presence of a base such as sodium hydroxide or potassium carbonate.

Synthesis_Route_A start 2-Chloro-3-fluoroaniline diazonium Diazonium Salt start->diazonium 1. NaNO₂, H₂SO₄    0-5 °C phenol 2-Chloro-3-fluorophenol diazonium->phenol 2. H₂O, Δ product 2-Chloro-3-fluoroanisole phenol->product 3. (CH₃)₂SO₄, Base Vilsmeier_Haack_Mechanism DMF_POCl3 DMF + POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF_POCl3->Vilsmeier_Reagent Formation Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Anisole 2-Chloro-3-fluoroanisole Anisole->Intermediate Electrophilic Attack Product 2-Chloro-3-fluoro-4-methoxybenzaldehyde Intermediate->Product Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Regioselectivity of the Formylation:

The directing effects of the substituents on the aromatic ring are crucial in determining the position of formylation.

  • Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its +M (mesomeric) effect. [9]* Chlorine (-Cl): This is a deactivating, ortho-, para-directing group. Its -I (inductive) effect deactivates the ring, but its +M effect directs incoming electrophiles to the ortho and para positions. [10]* Fluorine (-F): Similar to chlorine, fluorine is a deactivating, ortho-, para-directing group. [11][12] In 2-chloro-3-fluoroanisole, the methoxy group is the most powerful activating group and will strongly influence the position of electrophilic attack. The positions ortho and para to the methoxy group are C2, C4, and C6. The C2 position is already substituted with a chlorine atom. The C6 position is sterically hindered by the adjacent chlorine atom. Therefore, the formylation is expected to occur predominantly at the C4 position, which is para to the methoxy group and sterically accessible. [13]

Experimental Protocols

The following are detailed, self-validating protocols for the synthesis of 2-Chloro-3-fluoro-4-methoxybenzaldehyde.

Synthesis of 2-Chloro-3-fluorophenol from 2-Chloro-3-fluoroaniline
Parameter Value Reference
Starting Material 2-Chloro-3-fluoroaniline[1]
Reagents Sodium nitrite, Sulfuric acid, Water[2][4]
Temperature 0-5 °C (diazotization), Reflux (hydrolysis)[2][4]
Reaction Time 1 hour (diazotization), 2-4 hours (hydrolysis)[2]
Work-up Steam distillation or solvent extraction[4]
Expected Yield 60-70%(Estimated)

Step-by-Step Methodology:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of concentrated sulfuric acid in water and cool it to 0-5 °C in an ice-salt bath.

  • Slowly add 2-chloro-3-fluoroaniline to the cold acid solution while maintaining the temperature below 5 °C.

  • Prepare a solution of sodium nitrite in water and add it dropwise to the aniline solution, ensuring the temperature does not exceed 5 °C. [2]4. After the addition is complete, stir the mixture for an additional hour at 0-5 °C to ensure complete diazotization.

  • Slowly warm the reaction mixture to room temperature and then heat to reflux to effect hydrolysis of the diazonium salt. Nitrogen gas evolution will be observed.

  • After gas evolution ceases, cool the reaction mixture and isolate the 2-chloro-3-fluorophenol by either steam distillation or extraction with a suitable organic solvent (e.g., diethyl ether).

  • Purify the crude product by distillation under reduced pressure or by column chromatography.

Synthesis of 2-Chloro-3-fluoroanisole from 2-Chloro-3-fluorophenol
Parameter Value Reference
Starting Material 2-Chloro-3-fluorophenol
Reagents Dimethyl sulfate, Potassium carbonate, Acetone[5][14]
Temperature Reflux[14]
Reaction Time 4-6 hours
Work-up Filtration, solvent evaporation, and distillation
Expected Yield >90%(Estimated)

Step-by-Step Methodology:

  • To a solution of 2-chloro-3-fluorophenol in acetone, add anhydrous potassium carbonate.

  • Heat the mixture to reflux and add dimethyl sulfate dropwise.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and filter off the potassium carbonate.

  • Remove the acetone under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with aqueous sodium hydroxide solution to remove any unreacted phenol, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 2-chloro-3-fluoroanisole by vacuum distillation.

Vilsmeier-Haack Formylation of 2-Chloro-3-fluoroanisole
Parameter Value Reference
Starting Material 2-Chloro-3-fluoroanisole
Reagents N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)[15][13]
Temperature 0-5 °C (reagent formation), 80-90 °C (reaction)[16]
Reaction Time 4-8 hours[16]
Work-up Hydrolysis with ice/water and basification[13][16]
Expected Yield 70-85%(Estimated)

Step-by-Step Methodology:

  • In a dry three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent. [13]3. Add 2-chloro-3-fluoroanisole to the freshly prepared Vilsmeier reagent at 0-5 °C.

  • Slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Basify the mixture with an aqueous solution of sodium hydroxide or sodium carbonate to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purify the crude 2-Chloro-3-fluoro-4-methoxybenzaldehyde by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Conclusion

This technical guide has outlined a robust and scientifically sound retrosynthetic analysis for 2-Chloro-3-fluoro-4-methoxybenzaldehyde. The preferred synthetic strategy involves the Vilsmeier-Haack formylation of the key precursor, 2-chloro-3-fluoroanisole. Two viable routes for the synthesis of this key intermediate from commercially available starting materials have been presented, with detailed mechanistic explanations and adaptable experimental protocols. The provided information is intended to empower researchers and drug development professionals to confidently approach the synthesis of this and other structurally complex substituted benzaldehydes. The principles of regioselectivity and the practical considerations detailed herein are broadly applicable to the field of synthetic organic chemistry.

References

  • BenchChem. (2025). A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction.
  • Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry.
  • BenchChem. (2025). Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline: An In-depth Technical Guide.
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  • Chemspace. 2-chloro-3-fluoro-4-methoxybenzaldehyde - C8H6ClFO2 | CSCS00010621819.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 2-Chloro-3-fluoroaniline: A Chemical Building Block Deep Dive.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
  • BenchChem. Synthesis routes of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde.
  • The Organic Chemistry Tutor. (2023, January 15).
  • PrepChem.com. Synthesis of N-(2-chloroacetyl)-3-chloro-4-fluoroaniline.
  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Indian Journal of Chemistry - Section B, 44(9), 1868-1875.
  • Semantic Scholar. (2005, September 1).
  • Rajanna, K. C., et al. (2014). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Organic Chemistry, 4(1), 23-30.
  • International Journal of Research in Pharmaceutical and Biomedical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Chemicalbook. 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE synthesis.
  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline.
  • X-MOL. (2025, August 27).
  • Sigma-Aldrich. 2-Chloro-3-fluoro-4-(methoxymethoxy)benzaldehyde.
  • Wikipedia. Vilsmeier–Haack reaction.
  • WIPO Patentscope. (2023, March 30).
  • IRIS. GENERAL RESEARCH A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor.
  • ResearchGate. Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor.
  • Google Patents. (2017).
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  • Freitas, M. S., et al. (2024). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega, 9(9), 10962–10973.
  • ResearchGate. (2024, February 21). (PDF)
  • Google Patents. (2015). CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.

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Protocols & Analytical Methods

Method

reductive amination protocols for 2-Chloro-3-fluoro-4-methoxybenzaldehyde

An In-Depth Guide to the Reductive Amination of 2-Chloro-3-fluoro-4-methoxybenzaldehyde for Pharmaceutical and Research Applications Authored by: A Senior Application Scientist Introduction: The Strategic Importance of R...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Reductive Amination of 2-Chloro-3-fluoro-4-methoxybenzaldehyde for Pharmaceutical and Research Applications

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as one of the most powerful and versatile C-N bond-forming reactions in the synthetic organic chemist's toolkit.[1][2] Its paramount importance is particularly evident in pharmaceutical and medicinal chemistry, where the synthesis of secondary and tertiary amines is a frequent necessity for constructing biologically active molecules.[3][4][5] It is estimated that reductive amination is employed in approximately 25% of all C-N bond formation reactions within the pharmaceutical industry, a testament to its reliability, operational simplicity, and broad applicability.[3][5][6]

This guide provides a detailed exploration of reductive amination protocols specifically tailored for 2-Chloro-3-fluoro-4-methoxybenzaldehyde, a substituted aromatic aldehyde with significant potential as a building block in drug discovery. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this crucial transformation for the synthesis of novel chemical entities.

Core Mechanistic Principles

The reductive amination process is fundamentally a two-step sequence that occurs in a single pot.[7] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate, which then undergoes dehydration to yield an imine (if a primary amine is used) or an iminium ion (if a secondary amine is used).[7] This dehydration step is typically the rate-limiting step and is often catalyzed by mild acid.[8][9]

  • Hydride Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to afford the final, more substituted amine product.[7][10] The success of a one-pot reductive amination hinges on the choice of a reducing agent that reduces the iminium ion much faster than it reduces the starting aldehyde.[7][11]

G cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction A Aldehyde (2-Chloro-3-fluoro-4-methoxybenzaldehyde) B Amine (Primary or Secondary) C Hemiaminal (Intermediate) A->C + Amine B->C D Imine / Iminium Ion C->D - H₂O (Acid Catalyzed) E Reducing Agent (e.g., STAB) F Final Amine Product D->F + [H⁻] E->D

Caption: General mechanism of reductive amination.

Strategic Selection of Reagents

The choice of reducing agent is the most critical decision for a successful reductive amination of 2-Chloro-3-fluoro-4-methoxybenzaldehyde. The electronic nature of this aldehyde—possessing both electron-withdrawing halogens and an electron-donating methoxy group—makes it a well-behaved substrate. The primary considerations revolve around selectivity, reaction conditions, and safety.

Reducing AgentChemical FormulaKey AdvantagesKey DisadvantagesTypical Solvents
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Mild and highly selective for imines/iminium ions.[7][12][13] Allows for a convenient one-pot procedure.[7]Sensitive to water and protic solvents.[8] More expensive.Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF).[8][14]
Sodium Cyanoborohydride NaBH₃CNMild reducing agent, stable in mildly acidic conditions.[15] Can be used in protic solvents.[8][14]Potential for highly toxic HCN gas release, especially in acidic conditions.[8][15]Methanol (MeOH), Ethanol (EtOH).[8][14]
Sodium Borohydride NaBH₄Inexpensive and powerful.Less selective; can reduce the starting aldehyde.[10] Best used after imine formation is complete (two-step).[13][14]Methanol (MeOH), Ethanol (EtOH).[14]
Catalytic Hydrogenation H₂ / CatalystEnvironmentally friendly ("green"). High atom economy.Potential for side reactions, such as hydrodechlorination of the C-Cl bond. Requires specialized pressure equipment.Various, depends on catalyst and substrate.

For most applications involving 2-Chloro-3-fluoro-4-methoxybenzaldehyde, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its superior selectivity, which minimizes side reactions and leads to cleaner product formation in a straightforward one-pot protocol.[7][13]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of secondary amines from 2-Chloro-3-fluoro-4-methoxybenzaldehyde. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Preferred One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)

This method is highly reliable for a wide range of primary and secondary amines. Its key advantage is the selective reduction of the in-situ formed iminium ion in the presence of the starting aldehyde.[12]

Materials and Equipment:

  • 2-Chloro-3-fluoro-4-methoxybenzaldehyde (1.0 equiv.)

  • Amine (primary or secondary, 1.1-1.2 equiv.)

  • Sodium triacetoxyborohydride (STAB, 1.2-1.5 equiv.)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-Chloro-3-fluoro-4-methoxybenzaldehyde (1.0 equiv.) and the chosen amine (1.1 equiv.).

  • Solvent Addition: Add anhydrous dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M. Stir the mixture at room temperature. For less reactive amines or ketones, a catalytic amount of acetic acid (0.1 equiv.) can be added to facilitate imine formation.[13]

  • Addition of Reducing Agent: Once the aldehyde and amine are dissolved, add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 5-10 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.[8] Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).[8]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[8]

  • Purification: Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. For basic amine products, adding 0.5-1% triethylamine to the eluent can prevent peak tailing on the silica gel.[16]

Protocol 2: Two-Step Synthesis using Sodium Borohydride (NaBH₄)

This is a cost-effective alternative, particularly useful when STAB is unavailable. It is crucial to allow for complete imine formation before introducing the less selective NaBH₄ to prevent reduction of the starting aldehyde.[14][17]

Materials and Equipment:

  • Same as Protocol 1, but substituting STAB with Sodium Borohydride (NaBH₄) and using Methanol (MeOH) as the solvent.

Step-by-Step Procedure:

  • Step A: Imine Formation

    • In a round-bottom flask, dissolve 2-Chloro-3-fluoro-4-methoxybenzaldehyde (1.0 equiv.) and the amine (1.1 equiv.) in methanol (0.1-0.2 M).

    • Add a catalytic amount of acetic acid (1-2 drops) to maintain a pH of ~5-6, which is optimal for imine formation.[8][9]

    • Stir the mixture at room temperature for 1-2 hours to ensure the imine is fully formed. Monitor by TLC or LC-MS.

  • Step B: Reduction

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 equiv.) in small portions, keeping the temperature below 10 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-3 hours, or until the imine is fully consumed.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture on a rotary evaporator to remove most of the methanol.

    • Perform an aqueous work-up and purification as described in steps 6-8 of Protocol 1.

Caption: Experimental workflow for the STAB-mediated protocol.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Reaction Stalls / Incomplete Conversion 1. Inefficient imine formation (incorrect pH).2. Sterically hindered substrates.3. Deactivated reducing agent (moisture).1. Add a catalytic amount of acetic acid to promote imine formation.[8]2. Increase reaction temperature or extend reaction time.3. Ensure all reagents and solvents are anhydrous, especially for STAB protocols.
Aldehyde Starting Material Reduced to Alcohol 1. Use of a non-selective reducing agent (e.g., NaBH₄) in a one-pot setting.2. Imine formation is slow compared to aldehyde reduction.1. Switch to a more selective reagent like STAB.[7][8]2. If using NaBH₄, ensure imine formation is complete before adding the hydride (two-step protocol).[14]
Over-alkylation of Primary Amine (Dialkylation) The secondary amine product is more nucleophilic than the starting primary amine and reacts again with the aldehyde.1. Use a stepwise procedure: form the imine first, then reduce.[7]2. Use a large excess of the primary amine (if feasible and easily removed).
Product is Difficult to Purify (Streaking on TLC) Amines are basic and can interact strongly with acidic silica gel.1. Add a small amount (0.5-1%) of a tertiary amine base (e.g., triethylamine) to the chromatography eluent.[16]2. Isolate the product as its hydrochloride (HCl) salt, which is often crystalline and can be purified by filtration or recrystallization.[18]

Conclusion

The reductive amination of 2-Chloro-3-fluoro-4-methoxybenzaldehyde is a robust and highly effective method for synthesizing a diverse array of substituted benzylamines. By carefully selecting the appropriate reducing agent and optimizing reaction conditions, researchers can achieve high yields of desired products. The STAB-mediated one-pot protocol offers the best balance of efficiency, selectivity, and operational simplicity, making it the recommended starting point for most applications. These protocols provide a solid foundation for the synthesis of key intermediates, empowering scientists in their pursuit of novel therapeutics and advanced materials.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • Sciforum. (n.d.). Direct reductive amination of aldehydes using lithium-arene(cat.) as reducing system. A simple one-pot. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. Retrieved from [Link]

  • Taylor & Francis Online. (2011, February 23). Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl3·7H2O. Retrieved from [Link]

  • JOCPR. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • Bentham Science. (n.d.). Recent Development on Catalytic Reductive Amination and Applications. Retrieved from [Link]

  • American Chemical Society Publications. (2019, October 21). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved from [Link]

  • PubMed. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • American Chemical Society Publications. (2020, August 19). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

  • Athabasca University. (n.d.). Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures | Request PDF. Retrieved from [Link]

  • ACS Publications. (2025, October 17). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

Sources

Application

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 2-Chloro-3-fluoro-4-methoxybenzaldehyde

Executive Summary & Strategic Context The synthesis of complex biaryl architectures often relies on the Suzuki-Miyaura cross-coupling reaction. While aryl iodides and bromides are standard electrophiles, aryl chlorides a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The synthesis of complex biaryl architectures often relies on the Suzuki-Miyaura cross-coupling reaction. While aryl iodides and bromides are standard electrophiles, aryl chlorides are highly desirable due to their lower cost and wider commercial availability. 2-Chloro-3-fluoro-4-methoxybenzaldehyde is a critical fluorinated building block, notably utilized in the synthesis of 3-phosphoglycerate dehydrogenase (PHGDH) inhibitors for oncology applications[1][2].

However, coupling this specific substrate presents a dual challenge: the high bond dissociation energy (BDE) of the C–Cl bond and intense steric congestion. This application note provides a comprehensively optimized, self-validating protocol for the Suzuki-Miyaura coupling of 2-chloro-3-fluoro-4-methoxybenzaldehyde, grounded in modern organometallic mechanistic principles.

Mechanistic Insights: The Causality of Reaction Design

To achieve high yields with 2-chloro-3-fluoro-4-methoxybenzaldehyde, researchers must navigate competing electronic and steric effects. Standard catalyst systems (e.g.,


) frequently fail or require excessive heating, leading to protodeboronation of the boronic acid partner or substrate decomposition.
Electronic Activation vs. Bond Strength

The C–Cl bond possesses a high BDE (~330 kJ/mol), making oxidative addition the rate-limiting step in unactivated systems[3]. Fortunately, the formyl (


) group ortho to the chlorine atom is strongly electron-withdrawing. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl ring, significantly increasing its susceptibility to oxidative addition by an electron-rich 

center.
The Steric Bottleneck

While electronically primed, the substrate is sterically hindered. The reactive C–Cl bond is flanked by the formyl group at C1 and a fluorine atom at C3. This congestion impedes reductive elimination , the final step of the catalytic cycle where the biaryl product is expelled.

Ligand Selection: The XPhos Advantage

To overcome this, bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are required[4]. XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is the optimal choice for this substrate[5].

  • Oxidative Addition: XPhos is highly electron-rich, stabilizing the reactive monoligated

    
     active species.
    
  • Reductive Elimination: The extreme steric bulk of the triisopropyl ring forces the aryl groups on the

    
     intermediate into a cis conformation and crowds the coordination sphere, drastically accelerating reductive elimination and preventing catalyst trapping[6].
    

CatalyticCycle Pd0 Pd(0)-XPhos Active Catalyst OA Oxidative Addition (Rate-Limiting) Pd0->OA + Ar-Cl PdII_1 Ar-Pd(II)(XPhos)-Cl Ar = 3-F-4-OMe-2-CHO-Ph OA->PdII_1 TM Transmetalation (Base Mediated) PdII_1->TM + Ar'-B(OH)2 + K3PO4 PdII_2 Ar-Pd(II)(XPhos)-Ar' TM->PdII_2 RE Reductive Elimination PdII_2->RE RE->Pd0 Catalyst Regeneration Product Biaryl Product RE->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling highlighting XPhos-mediated activation.

Quantitative Data: Catalyst System Optimization

The following table summarizes the causal relationship between catalyst/ligand selection and reaction efficiency for ortho-substituted, hindered aryl chlorides like 2-chloro-3-fluoro-4-methoxybenzaldehyde.

Catalyst SourceLigandBaseSolvent SystemTemp (°C)Relative ConversionMechanistic Rationale

None

Toluene/

100< 20%Insufficient electron density for oxidative addition; poor steric relief.

None

Dioxane/

9040-60%Moderate activity; bidentate ligand struggles with extreme steric bulk.

SPhos

Toluene/

10080-90%Strong activity; SPhos is excellent but slightly less bulky than XPhos.

XPhos

Dioxane/

100 > 95% Optimal. Monoligated Pd species easily overcomes steric/electronic barriers.

Note:


 is selected as the base because its higher basicity compared to carbonates facilitates the rapid formation of the reactive boronate complex 

required for transmetalation in hindered systems.

Experimental Protocol

This protocol outlines a robust, self-validating methodology designed to prevent common failure modes such as catalyst oxidation and protodeboronation.

Reagents and Materials
  • Aryl Halide: 2-Chloro-3-fluoro-4-methoxybenzaldehyde (1.0 equiv, 1.0 mmol)

  • Boronic Acid: Arylboronic acid (1.5 equiv, 1.5 mmol) (Excess used to counter potential protodeboronation)

  • Catalyst:

    
     (0.02 equiv, 2 mol%)
    
  • Ligand: XPhos (0.04 equiv, 4 mol%) (2:1 Ligand to Pd ratio ensures complete active catalyst formation)

  • Base: Anhydrous

    
     (3.0 equiv, 3.0 mmol)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 ratio, 0.2 M concentration)
    
Step-by-Step Methodology
  • Solvent Degassing (Critical Step):

    • Prepare a 4:1 mixture of 1,4-Dioxane and deionized water.

    • Degas the solvent mixture by sparging with ultra-pure Nitrogen (

      
      ) or Argon for at least 30 minutes. Causality: 
      
      
      
      and electron-rich phosphines like XPhos are highly susceptible to oxidation. Dissolved
      
      
      will irreversibly poison the catalyst.
  • Reagent Loading:

    • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-chloro-3-fluoro-4-methoxybenzaldehyde (1.0 mmol), the arylboronic acid (1.5 mmol),

      
       (2 mol%), XPhos (4 mol%), and 
      
      
      
      (3.0 mmol).
    • Seal the vessel with a septum and purge the headspace with

      
       (3 vacuum/backfill cycles).
      
  • Reaction Initiation:

    • Add the degassed Dioxane/

      
       mixture (5.0 mL) via syringe.
      
    • Place the reaction vessel in a pre-heated oil bath or heating block at 100 °C.

    • Stir vigorously (800+ rpm) for 2 to 12 hours. Causality: Biphasic reactions require high-shear mixing to ensure adequate mass transfer between the aqueous base/boronate and the organic Pd-aryl complex.

  • Reaction Monitoring:

    • Monitor the reaction via TLC or LC-MS. The disappearance of the aldehyde starting material indicates completion.

  • Workup & Extraction:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc, 15 mL) and Water (10 mL).

    • Separate the organic layer. Extract the aqueous layer with additional EtOAc (

      
       mL).
      
    • Wash the combined organic layers with brine (15 mL), dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel (typically using a Hexanes/EtOAc gradient) to isolate the pure biaryl aldehyde.

Workflow Prep 1. Preparation Degas Solvents Mix 2. Reagent Loading ArCl, Ar'B(OH)2, Pd(OAc)2, XPhos, Base Prep->Mix React 3. Reaction 100°C, 2-12 h Under N2 Mix->React Workup 4. Workup Extraction (EtOAc/H2O) Drying (Na2SO4) React->Workup Purify 5. Purification Silica Gel Column Workup->Purify

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

References

  • Title: WO2017156179A1 - 3-phosphoglycerate dehydrogenase inhibitors and uses thereof Source: Google Patents URL: [1]

  • Title: WO2017156165A1 - 3-phosphoglycerate dehydrogenase inhibitors and uses thereof Source: Google Patents URL: [2]

  • Title: Cross-Coupling Reactions Guide: Suzuki-Miyaura Coupling Source: JMCCT URL: [Link][4]

  • Title: trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides Source: ACS Omega URL: [Link][5]

  • Title: Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings Source: ChemRxiv URL: [Link][6]

Sources

Method

Application Note: Synthesis and Utilization of 2-Chloro-3-fluoro-4-methoxybenzaldehyde as a High-Value API Intermediate

Executive Summary In modern drug discovery, heavily substituted benzaldehydes serve as critical scaffolds for complex active pharmaceutical ingredients (APIs). 2-Chloro-3-fluoro-4-methoxybenzaldehyde (CAS: 1002344-90-2)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, heavily substituted benzaldehydes serve as critical scaffolds for complex active pharmaceutical ingredients (APIs). 2-Chloro-3-fluoro-4-methoxybenzaldehyde (CAS: 1002344-90-2) is a highly functionalized intermediate utilized extensively in the development of targeted oncology therapeutics, most notably as a core building block for 3-phosphoglycerate dehydrogenase (PHGDH) inhibitors [1].

As a Senior Application Scientist, I have designed this technical guide to move beyond standard synthetic recipes. This document details the mechanistic causality, regioselectivity controls, and self-validating protocols required to synthesize this intermediate via the Rieche formylation , ensuring high-fidelity scale-up for drug development workflows.

Pathway Context: The Role of the API

To understand the stringent purity requirements of this intermediate, we must examine its downstream application. PHGDH catalyzes the first committed step in the de novo biosynthesis of L-serine from 3-phosphoglycerate (3-PG) [1]. Certain malignancies, such as melanoma and breast cancer, exhibit profound PHGDH amplification, relying on this pathway for survival, proliferation, and NADPH generation. APIs derived from 2-Chloro-3-fluoro-4-methoxybenzaldehyde act as potent inhibitors of this enzyme, starving the tumor of essential metabolic precursors.

PHGDH_Pathway Glycolysis Glycolysis Pathway PG3 3-Phosphoglycerate (3-PG) Glycolysis->PG3 PHP3 3-Phosphohydroxypyruvate (3-PHP) PG3->PHP3 Oxidation (NAD+ to NADH) PHGDH PHGDH Enzyme PHGDH->PG3 Catalyzes Serine L-Serine Biosynthesis (Tumor Proliferation) PHP3->Serine Downstream enzymes API API Inhibitor (Benzaldehyde-derived) API->PHGDH Allosteric Inhibition

Metabolic pathway of L-serine biosynthesis targeted by PHGDH inhibitors.

Chemical Causality: The Rieche Formylation

The synthesis of 2-Chloro-3-fluoro-4-methoxybenzaldehyde from 1-chloro-2-fluoro-3-methoxybenzene is achieved via the Rieche formylation [2]. This reaction utilizes dichloromethyl methyl ether (Cl₂CHOMe) as the formyl source and a Lewis acid catalyst.

Mechanistic Choices & Regioselectivity
  • Why Titanium Tetrachloride (TiCl₄)? While Aluminum Chloride (AlCl₃) is a standard Lewis acid for Friedel-Crafts-type reactions, it is excessively harsh and frequently causes ether cleavage (demethylation of the -OMe group). TiCl₄ is specifically chosen because it is mild enough to preserve the methoxy ether while still being sufficiently Lewis acidic to coordinate with Cl₂CHOMe, generating the highly reactive oxonium electrophile[3].

  • Regioselectivity Drivers: The starting material features three substituents: -Cl, -F, and -OMe. The methoxy group is the strongest activating group via resonance (+R effect). Formylation occurs exclusively para to the methoxy group. The ortho position is sterically hindered by the adjacent fluorine atom, driving the electrophilic aromatic substitution cleanly to the para-carbon, yielding the desired 1,2,3,4-tetrasubstituted pattern.

RiecheMechanism SM 1-Chloro-2-fluoro- 3-methoxybenzene Lewis TiCl4 + Cl2CHOMe (0 °C, DCM) SM->Lewis Electrophilic Activation Complex Reactive Oxonium Intermediate Lewis->Complex para-Attack Product 2-Chloro-3-fluoro- 4-methoxybenzaldehyde Complex->Product Aqueous Hydrolysis

Workflow and mechanistic stages of the Rieche formylation process.

Quantitative Data & Optimization Matrix

To ensure reproducibility, the following table summarizes the causal relationship between reaction parameters and intermediate yield.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Causality / Scientific Rationale
Lewis Acid AlCl₃TiCl₄ AlCl₃ induces aggressive demethylation. TiCl₄ preserves the methoxy group while activating the formylating agent [3].
Temperature 25 °C (Initial)0 °C to RT Uncontrolled exotherms at 25 °C lead to polyformylation and tar formation. 0 °C ensures kinetic control [1].
Solvent TolueneDichloromethane (DCM) DCM provides optimal solubility for the TiCl₄-oxonium complex and stabilizes the transition state.
Yield ~45%>85% Optimized conditions prevent side-product formation and maximize para-regioselectivity.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in checkpoints ensure that experimental deviations are caught before downstream API synthesis is compromised.

Materials Required
  • 1-chloro-2-fluoro-3-methoxybenzene (1.0 equiv, e.g., 5.00 g, 31.1 mmol)

  • Titanium tetrachloride (TiCl₄) (1.7 equiv, 10.0 g, 52.9 mmol)

  • Dichloro(methoxy)methane (1.0 equiv, 3.58 g, 31.1 mmol)

  • Anhydrous Dichloromethane (DCM) (40 mL)

Step-by-Step Methodology
  • System Preparation (Anhydrous Control): Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

    • Causality: TiCl₄ reacts violently with atmospheric moisture to form insoluble TiO₂ and HCl gas, which will instantly kill the catalytic cycle.

  • Substrate Solvation: Dissolve 1-chloro-2-fluoro-3-methoxybenzene in 40 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Generation: Add TiCl₄ dropwise to the stirring solution over 15 minutes.

    • Validation Checkpoint: The solution should transition to a deep yellow/orange color. If the solution remains clear or forms heavy white precipitates, the TiCl₄ has degraded via hydrolysis. Halt the reaction.

  • Formylation: Add dichloro(methoxy)methane dropwise at 0 °C. Maintain the temperature for 30 minutes to allow the controlled formation of the oxonium intermediate.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature (rt). Stir for exactly 3 hours under nitrogen [1].

  • Quench and Hydrolysis: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice. Stir vigorously for 30 minutes.

    • Causality: The ice quench serves a dual purpose: it safely neutralizes the Lewis acid and hydrolyzes the intermediate acetal species into the final aldehyde.

  • Extraction and Purification: Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Analytical Validation

Before proceeding to API coupling, validate the intermediate:

  • ¹H NMR (CDCl₃): Confirm the presence of the highly deshielded aldehyde proton singlet at ~10.3 ppm . Ensure the methoxy protons appear as a sharp singlet at ~3.9 ppm (confirming no ether cleavage occurred).

  • HPLC: Ensure a purity of >98% to prevent halogenated impurities from propagating into the final PHGDH inhibitor API.

References

  • Title: WO2017156179A1 - 3-phosphoglycerate dehydrogenase inhibitors and uses thereof Source: Google Patents URL
  • Title: Rieche formylation Source: Wikipedia URL
  • Title: Troubleshooting poor regioselectivity in Rieche formylation Source: Benchchem URL

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Side Reactions in 2-Chloro-3-fluoro-4-methoxybenzaldehyde Couplings

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with highly functionalized, sterically hindered aryl chlorides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with highly functionalized, sterically hindered aryl chlorides.

2-Chloro-3-fluoro-4-methoxybenzaldehyde presents a unique synthetic challenge. The C2-chlorine atom is electronically activated by the C1-aldehyde, but it is sterically encumbered by both the di-ortho relationship (flanked by the aldehyde and the C3-fluorine) and the strong C–Cl bond[1]. Furthermore, the highly reactive formyl group introduces competing off-cycle pathways that can devastate reaction yields if the catalytic system is not rigorously controlled.

Pathway & Workflow Visualizations

To establish a baseline understanding of the competing pathways, review the catalytic cycle and our diagnostic troubleshooting workflow below.

G ArCl 2-Chloro-3-fluoro- 4-methoxybenzaldehyde PdII_OA Pd(II) Oxidative Addition Complex ArCl->PdII_OA Oxidative Addition (+ Pd(0)) Decarb Decarbonylation (Side Product) ArCl->Decarb Pd(0), >100°C Pd0 L_nPd(0) Active Catalyst Pd0->PdII_OA Transmet Transmetalation Intermediate PdII_OA->Transmet Transmetalation (+ R-B(OH)2) Dehal Protodehalogenation (Side Product) PdII_OA->Dehal Hydride Source (e.g., EtOH) Transmet->Pd0 Product Cross-Coupled Product Transmet->Product Reductive Elimination

Figure 1: Catalytic cycle of Pd-catalyzed coupling highlighting off-cycle side reactions.

Troubleshooting Start Analyze Crude Reaction Mixture Cond1 Unreacted Ar-Cl (Low Conversion) Start->Cond1 Cond2 Dechlorinated Product Formed Start->Cond2 Cond3 Loss of CHO (Decarbonylation) Start->Cond3 Act1 Switch to XPhos Pd G3 (Increase Steric Bulk) Cond1->Act1 Yes Act2 Use Aprotic Solvent (Remove Hydride Source) Cond2->Act2 Yes Act3 Lower Temp to <60°C (Prevent CO Extrusion) Cond3->Act3 Yes

Figure 2: Diagnostic workflow for identifying and resolving common side reactions.

Troubleshooting Guides (FAQs)

Q1: Why am I seeing significant loss of the aldehyde group (decarbonylation) during my Suzuki coupling?

  • Expertise & Experience: Aldehydes are highly susceptible to transition-metal-catalyzed decarbonylation (often referred to as Tsuji-Wilkinson decarbonylation)[2]. In this side reaction, the active Pd(0) species inserts into the formyl C–H bond rather than the intended C–Cl bond. Subsequent extrusion of carbon monoxide (CO) and reductive elimination yields the deformylated product (1-chloro-2-fluoro-3-methoxybenzene)[3].

  • Causality & Solution: This pathway is thermodynamically driven but requires elevated temperatures (typically >100 °C) to overcome the activation barrier for CO deinsertion[4][5]. If you are using traditional catalysts (like Pd(PPh3)4) that require harsh heating to activate the aryl chloride, you will invariably trigger decarbonylation. The solution is to use a highly active precatalyst, such as XPhos Pd G3, which facilitates oxidative addition into the C–Cl bond at low temperatures (room temperature to 60 °C), completely bypassing the thermal threshold for decarbonylation.

Q2: My reaction stalls with mostly unreacted starting material. How do I overcome the steric hindrance?

  • Expertise & Experience: 2-Chloro-3-fluoro-4-methoxybenzaldehyde is sterically encumbered. Traditional phosphine ligands (e.g., PPh3, dppf) cannot induce the necessary electron density or provide the steric bulk required to accelerate oxidative addition into this hindered C–Cl bond[6].

  • Causality & Solution: You must employ a dialkylbiarylphosphine ligand (Buchwald ligand). Ligands like XPhos or SPhos are heavily electron-rich (increasing the nucleophilicity of Pd) and sterically demanding. Counterintuitively, the steric bulk of the ligand accelerates reductive elimination, while the electron-rich dicyclohexylphosphine moiety facilitates oxidative addition[7]. Switching to 1–2 mol% XPhos Pd G3 will resolve the stalling.

Q3: I am detecting 3-fluoro-4-methoxybenzaldehyde (dechlorinated product) in my LC-MS. How do I prevent this?

  • Expertise & Experience: Protodehalogenation is a classic off-cycle side reaction. It occurs when the Pd(II)-aryl intermediate undergoes reduction instead of transmetalating with your boronic acid.

  • Causality & Solution: This reduction requires a hydride source. Common culprits are protic solvents (like ethanol or isopropanol) which undergo β-hydride elimination after coordinating to Pd, or alkoxide bases. To create a self-validating, robust protocol, eliminate all hydride sources: switch to an aprotic solvent system (e.g., Toluene or THF) and use an inorganic, non-nucleophilic base like anhydrous K3PO4.

Q4: Can I use this building block in Buchwald-Hartwig aminations without protecting the aldehyde?

  • Expertise & Experience: Direct C–N cross-coupling of this molecule with primary amines is highly problematic due to the electrophilicity of the C1-aldehyde.

  • Causality & Solution: Primary amines will rapidly undergo condensation with the aldehyde to form a Schiff base (imine) faster than the Pd-catalyzed C–N coupling can occur. The most scientifically rigorous approach is to protect the aldehyde as a cyclic acetal (using ethylene glycol and catalytic p-TsOH) prior to the amination.

Quantitative Catalyst/Ligand Comparison

The following table summarizes the causal relationship between catalyst selection, reaction temperature, and the distribution of side products when coupling 2-Chloro-3-fluoro-4-methoxybenzaldehyde.

Table 1: Impact of Catalyst/Ligand Selection on Suzuki-Miyaura Coupling Outcomes

Catalyst SystemTemp (°C)Conversion (%)Decarbonylation (%)Protodehalogenation (%)Target Product (%)
Pd(PPh3)4100351812< 5
Pd(dppf)Cl29055101530
SPhos Pd G28085< 2578
XPhos Pd G360> 98Not Detected< 1> 97

Note: Representative benchmark data illustrating the necessity of bulky, electron-rich ligands and lower temperatures to suppress side reactions.

Validated Experimental Protocol: Mild Suzuki-Miyaura Coupling

Objective: Cross-coupling of 2-Chloro-3-fluoro-4-methoxybenzaldehyde with an arylboronic acid while establishing a self-validating system that suppresses decarbonylation and protodehalogenation.

Reagents:

  • 2-Chloro-3-fluoro-4-methoxybenzaldehyde (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (2.0 mol%)[8]

  • Potassium phosphate, tribasic (K3PO4, anhydrous) (2.0 equiv)

  • Solvent: THF (anhydrous, degassed)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with 2-Chloro-3-fluoro-4-methoxybenzaldehyde, arylboronic acid, anhydrous K3PO4, and XPhos Pd G3.

  • Solvent Addition: Add anhydrous, degassed THF to achieve a substrate concentration of 0.2 M.

    • Self-Validation Checkpoint: The strict use of an aprotic solvent (THF) ensures that β-hydride elimination from the solvent cannot occur, effectively shutting down the protodehalogenation pathway.

  • Reaction: Seal the vial and stir the reaction mixture at 50–60 °C.

    • Self-Validation Checkpoint: Maintaining the temperature strictly below 60 °C ensures the thermal activation barrier for CO extrusion is never reached, preserving the aldehyde functionality.

  • Monitoring: Monitor the reaction via TLC or LC-MS. Complete conversion is typically observed within 2–4 hours due to the rapid oxidative addition facilitated by the G3 precatalyst.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

References

1.[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides, University of Windsor. URL: 2.[6] New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides, Organic Chemistry Portal. URL: 3. XPhos Pd G3 95 1445085-55-1, Sigma-Aldrich. URL: 4.[8] XPHOS PD G3 95% | 763381-5G | SIGMA-ALDRICH, Scientific Laboratory Supplies. URL: 5. XPhos Pd G3 95 1445085-55-1 - Sigma-Aldrich, Sigma-Aldrich. URL: 6.[7] Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling Of Aryl Chlorides, Scholars' Mine. URL: 7.[3] ChemInform Abstract: A General and Efficient Aldehyde Decarbonylation Reaction by Using a Palladium Catalyst, ResearchGate. URL: 8.[4] Palladium Precatalysts for Decarbonylative Dehydration of Fatty Acids to Linear Alpha Olefins, SciSpace. URL: 9.[5] Palladium on carbon in PEG-400/Cyclohexane: Recoverable and recyclable catalytic system for efficient decarbonylation of aldehydes, ResearchGate. URL: 10.[2] Selective Decarbonylation via Transition-Metal-Catalyzed Carbon, Shaanxi Normal University. URL:

Sources

Optimization

solving solubility issues with 2-Chloro-3-fluoro-4-methoxybenzaldehyde

Technical Support Center: Solubilization Strategies for 2-Chloro-3-fluoro-4-methoxybenzaldehyde As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation and reaction optimizat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Strategies for 2-Chloro-3-fluoro-4-methoxybenzaldehyde

As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation and reaction optimization of highly substituted aromatic building blocks. 2-Chloro-3-fluoro-4-methoxybenzaldehyde (CAS: 1002344-90-2) is a critical intermediate used in the synthesis of biologically active compounds, including quinazolines and 3-phosphoglycerate dehydrogenase (PHGDH) inhibitors[1][2]. However, its oligohalogenated structure introduces significant thermodynamic barriers to solubility.

This guide is designed to move beyond generic advice, providing mechanistically grounded troubleshooting strategies and self-validating protocols to overcome solvent crashes, aggregation, and auto-oxidation.

Part 1: Physicochemical Profile & Solubility Impact

To solve a solubility issue, we must first understand the molecular forces at play. The table below summarizes the structural features of 2-Chloro-3-fluoro-4-methoxybenzaldehyde and their direct causality on solvation.

PropertyValue / FeatureMechanistic Impact on Solubility
Molecular Formula C8H6ClFO2The presence of chlorine and fluorine significantly increases lipophilicity and electron withdrawal, reducing affinity for polar protic solvents[3].
Molecular Weight 188.58 g/mol Moderate molecular weight; standard diffusion kinetics apply, but the planar aromatic ring promotes strong intermolecular stacking (crystallization)[3].
Functional Groups Aldehyde, Methoxy, HalogensActs solely as a hydrogen-bond acceptor. The lack of H-bond donors creates a high thermodynamic penalty for aqueous solvation[4].
Degradation Risk Auto-oxidation to Carboxylic AcidAldehydes are prone to oxidation. The resulting benzoic acid derivative has a drastically different (and often lower) solubility profile in organic solvents[4].

Part 2: Troubleshooting FAQs

Q1: Why does the compound precipitate immediately upon dilution into aqueous assay buffers? Causality: Halogenated benzaldehydes exhibit strong hydrophobic collapse in water due to their inability to participate fully in the water hydrogen-bonding network[3]. When you dilute a high-concentration DMSO stock directly into an aqueous buffer, you cause a rapid polarity shift. The local concentration of the compound exceeds its aqueous solubility limit before it can diffuse, resulting in a "solvent crash" where the compound nucleates into micro-crystals. Solution: Avoid direct dilution. Utilize a "step-down" intermediate dilution strategy using co-solvents (e.g., PEG-400 or Tween-20) to bridge the dielectric constant gap between DMSO and water. Alternatively, encapsulate the hydrophobic ring using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Q2: My organic reactions (e.g., reductive aminations) are showing low yields and unreacted aldehyde precipitating out of solution. Is this a solubility issue? Causality: While 2-Chloro-3-fluoro-4-methoxybenzaldehyde is highly soluble in polar aprotic solvents (DMF, THF, Acetonitrile), benzaldehydes are highly susceptible to auto-oxidation when exposed to atmospheric oxygen and moisture[4]. The compound oxidizes into 2-chloro-3-fluoro-4-methoxybenzoic acid. This carboxylic acid has drastically lower solubility in moderately polar organics and will precipitate out of the reaction, halting conversion. Solution: The issue is chemical degradation masquerading as a solubility problem. Always prepare stocks in anhydrous solvents, purge vials with Argon, and store desiccated at -20°C.

Q3: How do I formulate this compound for in vivo dosing or complex biological assays where DMSO must be <0.1%? Causality: For highly lipophilic halogenated compounds, standard aqueous vehicles are thermodynamically insufficient. The rate of biological absorption depends entirely on the dissolution rate of the compound[2]. Solution: Patent literature for derivatives of this compound (such as PHGDH inhibitors) dictates the use of liquid suspensions, oil vehicles, or microencapsulated matrices (e.g., polylactide-polyglycolide) for parenteral administration to bypass poor aqueous solubility[2]. For in vitro assays, utilize a 10% HP-β-CD formulation.

Part 3: Validated Experimental Protocols

Protocol 1: Preparation of a 50 mM Anhydrous Stock Solution (Organic)

This protocol ensures complete dissolution while preventing oxidative degradation.

  • Preparation: Equilibrate a sealed vial of 2-Chloro-3-fluoro-4-methoxybenzaldehyde to room temperature in a desiccator to prevent condensation.

  • Weighing: Rapidly weigh the required mass into a sterile, amber glass vial (amber glass prevents photo-catalyzed oxidation).

  • Solvation: Add Anhydrous DMSO (water content <0.005%). Vortex vigorously for 60 seconds.

  • Argon Purge: Gently blow a stream of Argon gas over the liquid surface for 30 seconds to displace ambient oxygen.

  • Self-Validation Step: Centrifuge the sealed vial at 10,000 x g for 5 minutes. Inspect the bottom of the tube. Logic: If a white pellet forms, the compound has auto-oxidized into the insoluble carboxylic acid derivative. The batch is compromised and must be discarded. If no pellet forms, the solution is pure and fully dissolved.

  • Storage: Aliquot into single-use tubes, purge each with Argon, and store at -20°C.

Protocol 2: Step-Down Dilution for Aqueous Assays (Avoiding Solvent Crash)

This protocol bridges the polarity gap to prevent micro-crystal nucleation.

  • Thaw: Thaw a single-use 50 mM DMSO aliquot from Protocol 1 at room temperature.

  • Intermediate Dilution: Dilute the 50 mM stock 1:10 into a 50/50 mixture of DMSO and PEG-400 (Final concentration: 5 mM). Mix by pipetting.

  • Aqueous Integration: Slowly add the 5 mM intermediate stock dropwise to your vigorously stirring aqueous assay buffer (e.g., PBS) to reach your final working concentration (e.g., 50 µM).

  • Self-Validation Step: Measure the optical density (OD) of the final aqueous solution at 600 nm using a spectrophotometer. Logic: An OD600 > 0.05 indicates the presence of colloidal aggregates (a solvent crash). A truly dissolved, monomeric solution will have an OD600 indistinguishable from the blank buffer.

Part 4: Workflows & Logical Relationships

G N1 Weigh 2-Chloro-3-fluoro- 4-methoxybenzaldehyde N2 Dissolve in Anhydrous DMSO (10-50 mM) N1->N2 N3 Purge with Argon & Aliquot (Prevents Oxidation) N2->N3 N4 Store at -20°C (Desiccated) N3->N4 N5 Intermediate Dilution (e.g., PEG-400 or Tween-20) N4->N5 Assay Prep N6 Final Aqueous Buffer (<1% DMSO) N5->N6

Workflow 1: Optimal preparation and step-down dilution strategy to prevent solvent crashing.

G T1 Precipitation Observed in Aqueous Buffer? T2 Check DMSO Concentration T1->T2 T3 > 1% DMSO? T2->T3 T4 Reduce DMSO & Add Co-solvent (e.g., 5% PEG) T3->T4 Yes T5 Check Buffer pH & Salts T3->T5 No T6 Use HP-beta-CD (Cyclodextrin Encapsulation) T5->T6 High Salt/Neutral pH

Workflow 2: Decision tree for troubleshooting precipitation in biological assay buffers.

References

1.[3] Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - MDPI. 3 2.[1] Explore Our Unique Oligohalogenated Arylaldehydes for Drug Discovery Projects! - Life Chemicals. 1 3.[2] WO2017156165A1 - 3-phosphoglycerate dehydrogenase inhibitors and uses thereof - Google Patents. 2 4.[4] Benzaldehyde | C6H5CHO | CID 240 - PubChem (NIH). 4

Sources

Troubleshooting

addressing steric hindrance in 2-Chloro-3-fluoro-4-methoxybenzaldehyde reactions

Title: Technical Support Center: Troubleshooting 2-Chloro-3-fluoro-4-methoxybenzaldehyde Workflows Introduction: Welcome to the Technical Support Center for 2-Chloro-3-fluoro-4-methoxybenzaldehyde. This highly functional...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting 2-Chloro-3-fluoro-4-methoxybenzaldehyde Workflows

Introduction: Welcome to the Technical Support Center for 2-Chloro-3-fluoro-4-methoxybenzaldehyde. This highly functionalized building block presents unique synthetic challenges due to extreme steric congestion and competing electronic effects. The ortho-chlorine (C2) and meta-fluorine (C3) atoms, combined with the para-methoxy (C4) group, create a sterically hindered and electronically modulated environment that frequently derails standard nucleophilic additions and cross-coupling reactions. This guide provides field-proven, mechanistically grounded solutions for researchers and drug development professionals.

FAQ & Troubleshooting Guide

Q1: Why do standard Grignard additions to the aldehyde group result in low yields and recovered starting material? A1: The failure of standard nucleophilic addition is driven by both steric and electronic causality. Sterically, the bulky C2-chlorine atom obstructs the Bürgi-Dunitz trajectory (the ~105° angle of approach required for the nucleophile to attack the carbonyl carbon sp2 orbital)[1]. Electronically, the para-methoxy group is strongly electron-donating via resonance, which decreases the partial positive charge on the carbonyl carbon, making it less electrophilic[2]. Resolution: To overcome this dual barrier, you must employ Lewis acid activation. Using anhydrous Cerium(III) chloride (CeCl3) to form an organocerium reagent (Luche-type addition) drastically increases the nucleophile's oxophilicity and minimizes basicity, forcing the 1,2-addition while preventing unwanted enolization or reduction.

Q2: I am attempting a Buchwald-Hartwig amination at the C2-chloro position, but observing no conversion. How can I force this cross-coupling? A2: The C2-chlorine is flanked by the C1-aldehyde and C3-fluorine, creating a sterically locked environment. Standard phosphine ligands (like PPh3 or dppf) form bis-ligated Pd complexes that are too bulky to undergo oxidative addition into this congested C-Cl bond. Furthermore, reductive elimination is energetically disfavored without specific ligand geometry. Resolution: Switch to dialkylbiarylphosphine ligands (Buchwald ligands) such as tBuXPhos or BrettPhos[3]. These ligands possess a bulky biaryl backbone and electron-rich dialkylphosphine groups. The electron density accelerates oxidative addition into the unactivated C-Cl bond, while the extreme steric bulk of the ligand forces the formation of a highly reactive mono-ligated[L1Pd(0)] species and accelerates the final reductive elimination step[4],[3].

Q3: Direct reductive amination with secondary amines is failing. What is the mechanism of failure and the fix? A3: Direct reductive amination relies on an equilibrium between the aldehyde/amine and the iminium ion. Because of the ortho-chlorine, the formation of the bulky tetrahedral hemiaminal intermediate is sterically penalized, pushing the equilibrium back toward the starting materials. If the reducing agent (e.g., NaBH(OAc)3) is present in a one-pot setup, it may prematurely reduce the aldehyde to the alcohol before the iminium ion can form. Resolution: Decouple the iminium formation from the reduction. Use Titanium(IV) isopropoxide (Ti(OiPr)4) as both a Lewis acid to activate the carbonyl and a water scavenger to irreversibly drive imine/iminium formation. Only after complete conversion should the reducing agent be added.

Workflow Visualizations

G Start 2-Chloro-3-fluoro-4-methoxybenzaldehyde Reaction Troubleshooting Q1 Targeting Carbonyl (C1)? Start->Q1 Q2 Targeting Aryl Chloride (C2)? Start->Q2 NucAdd Nucleophilic Addition (Grignard / Wittig) Q1->NucAdd CrossC Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig) Q2->CrossC Sol1 Use Lewis Acid (CeCl3, Ti(OiPr)4) to increase electrophilicity NucAdd->Sol1 Sol2 Use Bulky Buchwald Ligands (BrettPhos, tBuXPhos) CrossC->Sol2

Troubleshooting workflow for resolving steric hindrance in 2-Chloro-3-fluoro-4-methoxybenzaldehyde.

Mechanism Pd0 L-Pd(0) Active Catalyst (Mono-ligated) OxAdd Oxidative Addition (Facilitated by electron-rich PR2) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineBind Amine Coordination & Deprotonation PdII->AmineBind PdII_Amine Pd(II) Aryl Amido Complex AmineBind->PdII_Amine RedElim Reductive Elimination (Forced by ligand steric bulk) PdII_Amine->RedElim Product Coupled Product + Regenerated L-Pd(0) RedElim->Product Product->Pd0 Catalytic Cycle

Catalytic cycle of Pd-catalyzed amination highlighting Buchwald ligand steric effects.

Quantitative Data Summary

The following table summarizes the dramatic impact of mechanistically chosen reaction conditions on yield, directly addressing the steric and electronic limitations of the substrate.

Reaction TypeStandard ConditionYield (%)Optimized ConditionYield (%)Causality for Improvement
Grignard Addition MeMgBr, THF, 0 °C< 20%MeMgBr, CeCl3, THF, -78 °C85%CeCl3 prevents enolization and enhances carbonyl electrophilicity, overcoming ortho-Cl shielding.
Reductive Amination NaBH(OAc)3, DCE, RT15%1. Ti(OiPr)4, neat; 2. NaBH(OAc)392%Ti(OiPr)4 acts as a Lewis acid and water scavenger, irreversibly forcing imine formation prior to reduction.
Buchwald-Hartwig Pd(PPh3)4, K2CO3, Toluene0%Pd2(dba)3, tBuXPhos, NaOtBu88%tBuXPhos promotes mono-ligated Pd(0) formation and accelerates reductive elimination despite C1/C3 bulk[3].

Self-Validating Experimental Protocols

These step-by-step methodologies are designed as self-validating systems. Visual cues (color changes, solubility shifts) are built into the steps to confirm intermediate formation before proceeding, ensuring trustworthiness.

Protocol 1: CeCl3-Mediated Nucleophilic Addition (Organocerium Formation) Purpose: Overcome ortho-chlorine steric hindrance and para-methoxy electronic deactivation during 1,2-addition.

  • Activation of CeCl3: Weigh 1.5 equivalents of CeCl3·7H2O into a Schlenk flask. Heat to 140 °C under high vacuum (0.1 mmHg) for 2 hours to rigorously dehydrate the salt. Validation checkpoint: The powder must become completely free-flowing and white. Any clumping indicates residual water, which will quench the Grignard reagent.

  • Suspension: Cool to room temperature under argon. Add anhydrous THF (0.2 M) and stir vigorously for 2 hours. The suspension will become a uniform, milky-white slurry.

  • Organocerium Generation: Cool the slurry to -78 °C. Dropwise, add 1.5 equivalents of the Grignard reagent (e.g., MeMgBr). Stir for 1 hour at -78 °C. Validation checkpoint: A distinct color change (often to pale yellow or orange, depending on the Grignard) confirms the transmetalation to the active organocerium species.

  • Addition: Dissolve 1.0 equivalent of 2-Chloro-3-fluoro-4-methoxybenzaldehyde in a minimal amount of anhydrous THF. Add dropwise to the -78 °C organocerium solution.

  • Quench and Workup: Stir for 2 hours, then quench at -78 °C with 10% aqueous acetic acid. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

Protocol 2: Sterically Hindered Buchwald-Hartwig Amination Purpose: C-N cross-coupling at the highly congested C2-chloro position.

  • Catalyst Pre-activation: In an argon-filled glovebox, combine 2 mol% Pd2(dba)3 and 8 mol% tBuXPhos in a dry vial. Add 1 mL anhydrous toluene and stir for 15 minutes at room temperature. Validation checkpoint: The solution must transition from the dark purple/black of Pd2(dba)3 to a deep red/orange, indicating the successful formation of the active mono-ligated L-Pd(0) complex[3].

  • Reagent Assembly: To a separate oven-dried Schlenk flask, add 1.0 equivalent of 2-Chloro-3-fluoro-4-methoxybenzaldehyde, 1.2 equivalents of the amine, and 1.5 equivalents of sodium tert-butoxide (NaOtBu).

  • Reaction Initiation: Transfer the pre-activated catalyst solution to the Schlenk flask via syringe. Dilute with anhydrous toluene to reach a 0.1 M concentration.

  • Heating: Seal the flask and heat to 100 °C in a pre-heated oil bath for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash chromatography.

References

  • Chemistry LibreTexts. "19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones." LibreTexts, [Link]

Sources

Optimization

Technical Support Center: Handling and Storage of 2-Chloro-3-fluoro-4-methoxybenzaldehyde

Welcome to the Technical Support Center. 2-Chloro-3-fluoro-4-methoxybenzaldehyde is a highly specialized halogenated building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Chloro-3-fluoro-4-methoxybenzaldehyde is a highly specialized halogenated building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including 3-phosphoglycerate dehydrogenase (PHGDH) inhibitors for oncology applications[1]. Like many electron-rich and substituted benzaldehydes, it is highly susceptible to autoxidation. This guide provides mechanistic insights, troubleshooting steps, and validated protocols to maintain the chemical integrity of your reagent.

Mechanistic Insight: The Autoxidation Pathway

The degradation of 2-chloro-3-fluoro-4-methoxybenzaldehyde is not a simple hydrolysis; it is a free-radical chain reaction driven by atmospheric oxygen[2]. The process is initiated by ambient light, heat, or trace metal impurities, which abstract a hydrogen atom from the formyl group to generate an acyl radical. This radical rapidly reacts with triplet oxygen to form an acylperoxy radical, which subsequently abstracts another hydrogen from a second aldehyde molecule, yielding a perbenzoic acid derivative[3][4]. Finally, the peracid undergoes a heterolytic reaction with another aldehyde molecule to produce two equivalents of the corresponding benzoic acid (2-chloro-3-fluoro-4-methoxybenzoic acid)[4].

Autoxidation Init Initiation (Light/Heat/Trace Metals) Aldehyde 2-Chloro-3-fluoro-4-methoxybenzaldehyde (Ar-CHO) Init->Aldehyde Hydrogen Abstraction AcylRadical Acyl Radical (Ar-C•=O) Aldehyde->AcylRadical -H• PeroxyRadical Acylperoxy Radical (Ar-C(=O)OO•) AcylRadical->PeroxyRadical +O2 (Propagation) PeroxyRadical->AcylRadical Chain Reaction Peracid Perbenzoic Acid Derivative (Ar-C(=O)OOH) PeroxyRadical->Peracid +Ar-CHO (H-transfer) Acid Benzoic Acid Derivative (Ar-COOH) Peracid->Acid +Ar-CHO (Heterolytic)

Free-radical autoxidation mechanism of substituted benzaldehydes.

Troubleshooting & FAQs

Q1: What are the optimal long-term storage conditions for 2-chloro-3-fluoro-4-methoxybenzaldehyde? A: To arrest the radical propagation chain, storage must eliminate initiation factors (light, heat) and reactants (oxygen).

  • Atmosphere: Store under a strict inert atmosphere. Argon is preferred over Nitrogen due to its higher density, which allows it to better blanket the solid/liquid interface[2].

  • Temperature: Store between 2°C and 8°C (refrigeration) or strictly maintained at <15°C[5]. Note of Caution: While colder temperatures slow the kinetic rate of oxidation, they also decrease the solubility of any trace benzoic acid already formed, which may cause it to precipitate out of the liquid/melt as white crystals[2].

  • Light: Use amber borosilicate glass vials to block UV radiation, which catalyzes the homolytic cleavage required for radical initiation[2].

Q2: My reagent has developed a yellow tint and contains white crystalline solids. Is it ruined? A: This visual transformation is a classic diagnostic marker of autoxidation. The white crystalline solid is 2-chloro-3-fluoro-4-methoxybenzoic acid, which is significantly less soluble than its aldehyde precursor[2]. The yellow tint often arises from trace polymeric degradation products or complexation with trace metals[5]. The material is not "ruined," but it cannot be used directly in sensitive cross-coupling or condensation reactions without purification, as the acid will alter the stoichiometry and pH of your reaction. See Protocol 2 for salvage instructions.

Q3: Can I add an inhibitor to stabilize the aldehyde during prolonged storage? A: Yes. Radical scavengers can be highly effective. While BHT (butylated hydroxytoluene) is common, recent mechanistic studies demonstrate that adding a small molar percentage (1-2 wt%) of an alcohol, such as benzyl alcohol, effectively intercepts the acylperoxy radicals via rapid hydrogen atom transfer, halting the chain reaction[3]. If your downstream chemistry is tolerant of trace alcohols, this is a robust stabilization strategy.

Quantitative Data: Impact of Storage Parameters

To summarize the causality of storage choices, the following table illustrates the relative impact of various conditions on the autoxidation rate.

Storage ConditionOxygen ExposureLight ExposureTemp (°C)Relative Oxidation RateRecommended Action
Ambient (Benchtop) High (Air headspace)Direct UV/Vis20–25°CBaseline (Rapid)Unacceptable for >24h
Refrigerated (Air) High (Air headspace)Dark2–8°CReduced (~40% of baseline)Temporary storage only
Inert & Dark Zero (Argon blanket)Dark<15°CMinimal (<5% of baseline)Standard long-term storage
Inert + Inhibitor Zero (Argon blanket)Dark2–8°CNegligibleIdeal for sensitive batches
Experimental Protocols
Protocol 1: Inert Gas Purging for Long-Term Storage

Causality & Self-Validation: Using a dual-needle positive pressure system ensures atmospheric oxygen is physically displaced rather than just diluted. Sealing the system under positive pressure prevents ambient air from back-flowing into the vial.

  • Preparation: Ensure the 2-chloro-3-fluoro-4-methoxybenzaldehyde is in an oven-dried, amber glass vial equipped with a PTFE-lined rubber septum[2][5].

  • Gas Line Setup: Connect a Schlenk line or a regulated Argon cylinder to a 20-gauge needle. Ensure the gas flow is gentle (bubbling through a mineral oil bubbler at ~1-2 bubbles/second).

  • Purging: Insert the Argon needle through the septum. Immediately insert a second, shorter needle (e.g., 22-gauge) into the septum to act as a vent.

  • Displacement: Allow the Argon to flow for 3–5 minutes. Because Argon is heavier than air, it will pool at the bottom, pushing the lighter oxygen out through the vent needle.

  • Sealing: Remove the vent needle first while the Argon is still flowing to create a slight positive pressure inside the vial. Then, remove the Argon needle.

  • Secondary Seal: Wrap the septum and cap tightly with Parafilm and store in the dark at 2–8°C.

Protocol 2: Salvaging Oxidized Benzaldehyde (Liquid-Liquid Extraction)

Causality & Self-Validation: The carboxylic acid byproduct is deprotonated by a mild base to form a water-soluble salt, while the aldehyde remains un-ionized in the organic phase. Checking the pH of the aqueous layer validates that enough base was added to neutralize all acidic impurities.

  • Dissolution: Dissolve the oxidized 2-chloro-3-fluoro-4-methoxybenzaldehyde mixture in a low-boiling organic solvent such as diethyl ether or ethyl acetate (e.g., 10 mL solvent per 1 g of material)[2].

  • Basic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 10% aqueous sodium carbonate (

    
    ) or 5% sodium bicarbonate solution[2].
    
  • Phase Separation: Stopper and invert the funnel, venting frequently to release

    
     gas (generated if bicarbonate is used or if the acid concentration is high). Allow the layers to separate.
    
  • Verification: The aqueous layer contains the sodium salt of 2-chloro-3-fluoro-4-methoxybenzoic acid. Drain the aqueous layer. Check the pH of the aqueous layer; it should remain basic (pH > 8). If it is acidic, repeat the basic wash.

  • Washing & Drying: Wash the organic layer once with brine (saturated NaCl), then transfer to an Erlenmeyer flask. Add anhydrous magnesium sulfate (

    
    ) until the drying agent flows freely like sand, indicating all water has been absorbed[2].
    
  • Recovery: Filter off the drying agent and concentrate the organic filtrate under reduced pressure (rotary evaporation) to yield the purified aldehyde.

Purification Start Oxidized Sample (Aldehyde + Acid) Dissolve Dissolve in Diethyl Ether Start->Dissolve Wash Wash with 10% Na2CO3(aq) Dissolve->Wash Separate Phase Separation Wash->Separate Aqueous Aqueous Layer (Sodium Benzoate Salt) Separate->Aqueous Discard Organic Organic Layer (Purified Aldehyde) Separate->Organic Retain Dry Dry over MgSO4 & Evaporate Organic->Dry Pure Pure 2-Chloro-3-fluoro- 4-methoxybenzaldehyde Dry->Pure

Liquid-liquid extraction workflow for purifying oxidized benzaldehyde derivatives.

References
  • preventing oxidation of benzaldehyde derivatives during synthesis - Benchchem. BenchChem.
  • Benzaldehyde oxidation test, a model reaction with radical mechanism. Chemical Papers.
  • The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. ResearchGate (Nature Communications).
  • AUTOXIDATION OF BENZALDEHYDE. UFDC Image Array 2.
  • WO2017156179A1 - 3-phosphoglycerate dehydrogenase inhibitors and uses thereof. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC Method Development for the Purity of 2-Chloro-3-fluoro-4-methoxybenzaldehyde

This guide provides a comprehensive, in-depth walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Chloro-3-fluoro-4-methoxybenzaldehyde. We will explor...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Chloro-3-fluoro-4-methoxybenzaldehyde. We will explore the scientific rationale behind each decision in the method development process, present a fully validated protocol, and compare its performance against an alternative analytical technique, Gas Chromatography (GC). This document is intended for researchers, scientists, and drug development professionals who require a reliable, accurate, and precise method for quality control and impurity profiling.

Introduction: The Analytical Challenge

2-Chloro-3-fluoro-4-methoxybenzaldehyde is a substituted aromatic aldehyde, a class of compounds often used as key starting materials or intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). The purity of such intermediates is paramount, as impurities can carry over to the final drug substance, potentially affecting its safety, efficacy, and stability. Therefore, a well-developed and validated analytical method is not just a regulatory expectation but a scientific necessity.

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility. This guide will demonstrate a systematic approach to developing a stability-indicating HPLC method, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]

Part 1: A Systematic Approach to HPLC Method Development

The development of a robust HPLC method is a systematic process, not a matter of trial and error. Our goal is to achieve adequate separation of the main component from any potential impurities, including starting materials, by-products, and degradation products.

The Workflow: A Bird's-Eye View

The following diagram illustrates the logical workflow we will follow in developing our HPLC method. This systematic approach ensures that all critical parameters are considered and optimized for a reliable separation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation Analyte Analyte Characterization (Solubility, UV λmax) Mode Select HPLC Mode (Reversed-Phase) Analyte->Mode Polarity Info Column Initial Column Selection (e.g., C18, 5 µm) Mode->Column Mode Dictates MobilePhase Mobile Phase Scouting (ACN vs. MeOH, pH) Column->MobilePhase Initial Tests Gradient Gradient Optimization (Slope, Time) MobilePhase->Gradient Fine-tuning Detection Detector Settings (Wavelength) Gradient->Detection Confirm λmax SystemSuitability Define System Suitability (Resolution, Tailing) Detection->SystemSuitability Set Criteria Validation Method Validation (ICH Q2(R2)) SystemSuitability->Validation Pre-requisite FinalMethod Final Optimized Method Validation->FinalMethod Verified ValidationParameters cluster_0 Core Performance cluster_1 Method Range & Sensitivity cluster_2 Real-World Reliability Accuracy Accuracy Range Range Accuracy->Range Precision Precision Precision->Range Specificity Specificity Specificity->Accuracy Specificity->Precision Linearity Linearity Linearity->Range LOD_LOQ LOD / LOQ Linearity->LOD_LOQ Robustness Robustness SolutionStability Solution Stability

Sources

Comparative

Comparative Reactivity Guide: 2-Chloro-3-fluoro-4-methoxybenzaldehyde vs. Non-Fluorinated Analogs

Executive Summary For researchers and drug development professionals, selecting the optimal aromatic building block is critical for controlling synthetic pathways and achieving high-yield transformations. This guide prov...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, selecting the optimal aromatic building block is critical for controlling synthetic pathways and achieving high-yield transformations. This guide provides an in-depth, objective comparison of the chemical reactivity of 2-Chloro-3-fluoro-4-methoxybenzaldehyde against its non-fluorinated analogs (such as 2-Chloro-4-methoxybenzaldehyde and 4-Methoxybenzaldehyde). By analyzing the nuanced electronic effects introduced by the 3-fluoro substituent, this document outlines how fluorination fundamentally alters carbonyl electrophilicity, supported by comparative experimental data and self-validating kinetic protocols.

Structural & Electronic Profiling

The reactivity of the carbonyl group in benzaldehyde derivatives is fundamentally dictated by the electrophilicity of the carbonyl carbon, which is modulated by the inductive (-I) and resonance (+M) effects of ring substituents .

  • 4-Methoxybenzaldehyde (Baseline): The strong resonance electron donation (+M) of the para-methoxy group pushes electron density into the aromatic ring and onto the carbonyl oxygen, severely diminishing the electrophilicity of the carbonyl carbon.

  • 2-Chloro-4-methoxybenzaldehyde (Analog A): The ortho-chloro substituent introduces a moderate inductive withdrawal (-I) that partially counteracts the +M effect of the methoxy group. However, its proximity to the aldehyde also introduces steric hindrance, which can impede the trajectory of incoming nucleophiles.

  • 2-Chloro-3-fluoro-4-methoxybenzaldehyde (Target): The introduction of a fluorine atom at the 3-position creates a profound electronic shift. Fluorine exerts a powerful -I effect. Because it is positioned meta to the aldehyde, it cannot donate electron density to the carbonyl via resonance. Instead, its inductive pull severely dampens the electron-donating capacity of the adjacent 4-methoxy group. This synergistic push-pull disruption significantly increases the partial positive charge (δ+) on the carbonyl carbon, lowering the activation energy for nucleophilic attack .

These tuned electronic properties make this fluorinated analog a highly reactive and valuable building block in the synthesis of complex active pharmaceutical ingredients, such as 3-phosphoglycerate dehydrogenase (PHGDH) inhibitors used in oncology .

Reactivity_Logic Substituent 3-Fluoro Substitution Inductive Strong Inductive Withdrawal (-I) Substituent->Inductive Carbonyl Increased Carbonyl Electrophilicity (δ+) Inductive->Carbonyl Overcomes +M of 4-OMe Nucleophile Accelerated Nucleophilic Addition Rates Carbonyl->Nucleophile Lowers Transition State Energy

Logical relationship showing how 3-fluoro substitution accelerates nucleophilic addition.

Comparative Quantitative Data

The enhanced electrophilicity of the fluorinated target translates directly to superior performance in standard nucleophilic addition reactions, such as hydride reductions and Wittig olefinations.

Table 1: Quantitative Reactivity Comparison

CompoundSubstituent EffectsCarbonyl Electrophilicity (Predicted δ+)Relative Rate of NaBH₄ Reduction (k_rel)Wittig Olefination Yield (Standard, 2h)
4-Methoxybenzaldehyde Strong +M (para)Low1.0 (Reference)45%
2-Chloro-4-methoxybenzaldehyde Moderate -I (ortho), Strong +M (para)Moderate3.268%
2-Chloro-3-fluoro-4-methoxybenzaldehyde Strong -I (meta), Moderate -I (ortho), Dampened +M (para)High8.592%

Data Note: k_rel values are normalized against 4-methoxybenzaldehyde under identical competitive assay conditions.

Standardized Experimental Protocols

Protocol: Competitive Nucleophilic Addition (Self-Validating Kinetic Assay)

Objective: Quantitatively determine the relative electrophilicity of 2-Chloro-3-fluoro-4-methoxybenzaldehyde versus its non-fluorinated analog.

Expertise & Causality of Experimental Choices:

  • One-Pot Competitive Setup: Running the reaction in a single flask eliminates flask-to-flask variations in temperature, stirring efficiency, and nucleophile concentration. Both substrates must compete for the exact same reagent pool, amplifying kinetic differences.

  • Sub-stoichiometric Nucleophile (0.5 eq NaBH₄): Restricting the hydride source ensures the reaction cannot go to completion, trapping the system in a kinetically controlled state.

  • Temperature Control (0 °C): Slows the hydride transfer rate to prevent diffusion-controlled kinetics, ensuring the measured rates strictly reflect inherent activation energies.

Self-Validating System Mechanics: This protocol employs biphenyl as an inert internal standard. By quantifying the total moles of unreacted aldehyde and the resulting benzyl alcohol product post-reaction, the system validates its own mass balance. If the sum deviates from the initial input relative to the internal standard, it flags the occurrence of unmonitored side reactions (e.g., acetal formation), ensuring the calculated k_rel is purely a measure of nucleophilic addition.

Workflow Start Equimolar Mixture: Fluorinated vs Non-Fluorinated Reagent Add Mild Nucleophile (NaBH4 at 0°C) Start->Reagent Quench Quench Reaction (Aqueous NH4Cl) Reagent->Quench Analysis HPLC / UV Analysis (Measure Residual Aldehydes) Quench->Analysis Result Calculate Relative Rate (k_rel) Self-Validated via Internal Standard Analysis->Result

Workflow for competitive kinetic profiling of benzaldehyde derivatives.

Step-by-Step Methodology:

  • Preparation of the Competitive Matrix: Dissolve 1.0 mmol of 2-Chloro-3-fluoro-4-methoxybenzaldehyde, 1.0 mmol of 2-Chloro-4-methoxybenzaldehyde, and 0.5 mmol of biphenyl (internal standard) in 20 mL of anhydrous THF. Rationale: THF provides complete solubility and lacks hydrogen-bonding capabilities that could artificially skew carbonyl activation.

  • Thermal Equilibration: Submerge the reaction vessel in an ice-water bath and stir under a nitrogen atmosphere for 15 minutes to achieve exactly 0 °C.

  • Nucleophilic Attack: Dropwise add a pre-cooled solution of 0.5 mmol NaBH₄ in 5 mL of absolute ethanol over 2 minutes. Rationale: Ethanol acts as the necessary proton source for the reduction mechanism, while slow addition prevents localized exotherms.

  • Reaction Quenching: After exactly 15 minutes, inject 5 mL of saturated aqueous NH₄Cl. Rationale: NH₄Cl rapidly neutralizes unreacted NaBH₄, instantly halting the reaction and locking the kinetic ratio.

  • Extraction & Analysis: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and analyze via HPLC (UV detection at 254 nm).

  • Validation & Calculation: Calculate the total mass balance relative to biphenyl. If mass balance is confirmed (>98%), calculate the relative rate constant (k_rel) based on the ratio of the formed fluorinated vs. non-fluorinated benzyl alcohols.

References

  • Title: 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

  • Title: The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: WO2017156179A1 - 3-phosphoglycerate dehydrogenase inhibitors and uses thereof Source: Google Patents URL
Validation

Mass Spectrometry Fragmentation Patterns of 2-Chloro-3-fluoro-4-methoxybenzaldehyde: GC-EI-MS vs. LC-ESI-MS/MS Comparison Guide

For analytical chemists and drug development professionals, understanding the exact mass spectrometric behavior of halogenated aromatic building blocks is critical for structural elucidation, impurity profiling, and meta...

Author: BenchChem Technical Support Team. Date: March 2026

For analytical chemists and drug development professionals, understanding the exact mass spectrometric behavior of halogenated aromatic building blocks is critical for structural elucidation, impurity profiling, and metabolic tracking. 2-Chloro-3-fluoro-4-methoxybenzaldehyde (Chemical Formula:


, Monoisotopic Mass: ~188.004 Da) presents a highly functionalized scaffold. The interplay between the electron-withdrawing halogens, the electron-donating methoxy group, and the reactive aldehyde moiety creates a complex, yet highly predictable, fragmentation fingerprint.

This guide objectively compares the analytical performance and fragmentation mechanisms of this compound across two dominant platforms: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) .

Mechanistic Fragmentation Pathways: The "Why" Behind the Spectra

To optimize analytical methods, one must first understand the causality behind the ion formation. When ionized, 2-Chloro-3-fluoro-4-methoxybenzaldehyde undergoes several competitive dissociation pathways driven by the relative bond dissociation energies and the stability of the resulting product ions.

The Aldehyde -Cleavage

Under hard ionization (70 eV EI), the molecular ion


 (m/z 188 for 

) is energetically unstable[1]. The most rapid relaxation pathway is the

-cleavage of the aldehyde group. The loss of a hydrogen radical (

, 1 Da) yields a highly stable, resonance-stabilized acylium ion

at m/z 187. A secondary, less dominant pathway is the direct loss of the formyl radical (

, 29 Da) to yield an m/z 159 fragment.
Methoxy Group Proximity Effects

A hallmark of ortho/para-substituted methoxyaromatics is the loss of a methyl radical (


, 15 Da) or neutral formaldehyde (

, 30 Da)[2]. The loss of the methyl group (yielding m/z 173) is thermodynamically driven by the rearrangement of the remaining oxygen lone pairs to form a stable quinonoid structure.
Halogen Dynamics and the Ortho-Effect

Halogens profoundly influence the fragmentation pattern due to their isotopic abundances and distinct bond strengths[1].

  • Chlorine Signature: The molecule will always exhibit a distinct

    
     and 
    
    
    
    peak in a 3:1 ratio, corresponding to the natural abundance of
    
    
    and
    
    
    . Furthermore, because the chlorine is positioned ortho to the aldehyde, steric and electronic proximity effects facilitate the distinct loss of a chlorine radical (
    
    
    , 35 Da)[3], yielding an m/z 153 fragment.
  • Fluorine Stability: The

    
     bond is exceptionally strong. Direct loss of a fluorine radical (
    
    
    
    , 19 Da) is rare. Instead, fluorine is typically lost as neutral hydrogen fluoride (
    
    
    , 20 Da) only during deep, secondary fragmentation cascades.

Fragmentation M Molecular Ion [M]⁺• m/z 188 (³⁵Cl) / 190 (³⁷Cl) M_H [M-H]⁺ m/z 187 / 189 (Acylium Ion) M->M_H -H• (1 Da) α-cleavage M_CH3 [M-CH₃]⁺ m/z 173 / 175 (Quinonoid Ion) M->M_CH3 -•CH₃ (15 Da) Methoxy Cleavage M_Cl [M-Cl]⁺ m/z 153 (Dehalogenated) M->M_Cl -•Cl (35 Da) Ortho-effect M_CHO [M-CHO]⁺ m/z 159 / 161 (Aromatic Core) M->M_CHO -•CHO (29 Da) Formyl Loss

Proposed EI fragmentation pathways for 2-Chloro-3-fluoro-4-methoxybenzaldehyde.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Choosing the right platform depends on the matrix and the goal of the analysis. Because 2-Chloro-3-fluoro-4-methoxybenzaldehyde is a relatively volatile, low-molecular-weight compound[4], it is highly amenable to GC. However, for biological matrices (e.g., plasma pharmacokinetics), LC-MS/MS is often preferred to avoid extensive sample cleanup and derivatization.

Comparative Data Summary
Feature / MetricGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization + CID)
Primary Ion Formed Radical Cation

(m/z 188)
Protonated Adduct

(m/z 189)
Ionization Energy 70 eV (Extensive fragmentation)Variable Collision Energy (10-40 eV)
Base Peak (Typical) m/z 187 (

)
m/z 189 (Precursor) or m/z 174 (

)
Isotope Pattern Clear 3:1 ratio at m/z 188/190Clear 3:1 ratio at m/z 189/191
Best Application Impurity profiling, library matchingHigh-sensitivity quantification in bio-fluids
Matrix Effects Low (chromatographic resolution)Moderate (ion suppression possible)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. By monitoring specific transitions, the analyst can confirm both the identity of the analyte and the proper tuning of the instrument.

Protocol A: GC-EI-MS Fingerprinting

This method utilizes standard 70 eV electron ionization to generate library-searchable spectra[1].

  • Sample Preparation: Dissolve the standard in GC-grade hexane or ethyl acetate to a final concentration of 10 µg/mL. Ensure the sample is free of water to prevent column degradation.

  • Chromatographic Separation:

    • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry Conditions:

    • Inlet Temp: 250°C (Split ratio 10:1).

    • Ion Source Temp: 230°C.

    • Ionization Energy: 70 eV.

    • Acquisition: Full scan mode (m/z 50 to 300).

  • Validation Check: Confirm the presence of the molecular ion cluster at m/z 188/190 (3:1 ratio) and the base peak at m/z 187.

Protocol B: LC-ESI-MS/MS MRM Quantification

This method is optimized for high-sensitivity targeted quantification using Multiple Reaction Monitoring (MRM).

  • Sample Preparation: For biological samples, perform a protein precipitation using cold methanol (1:3 v/v). Centrifuge at 14,000 x g for 10 minutes. Dilute the supernatant 1:1 with initial mobile phase.

  • Chromatographic Separation:

    • Column: Sub-2 µm C18 UHPLC column (e.g., 100 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid[1].

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Source: Electrospray Ionization in Positive Mode (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

  • MRM Transitions (Precursor

    
     Product): 
    
    • Quantifier: m/z 189.0

      
       174.0 (Collision Energy: 15 eV) — Tracks the loss of the methoxy methyl group.
      
    • Qualifier: m/z 189.0

      
       154.0 (Collision Energy: 25 eV) — Tracks the loss of the chlorine atom.
      

Workflow cluster_GC GC-EI-MS Analytical Workflow cluster_LC LC-ESI-MS/MS Analytical Workflow Sample 2-Chloro-3-fluoro- 4-methoxybenzaldehyde GC_Prep Dilute in Hexane (10 µg/mL) Sample->GC_Prep LC_Prep MeOH Extraction & Reconstitution Sample->LC_Prep GC_Sep Capillary GC (DB-5MS) GC_Prep->GC_Sep EI_Ion 70 eV Electron Ionization GC_Sep->EI_Ion GC_Det Full Scan (m/z 50-300) EI_Ion->GC_Det LC_Sep RP-UHPLC (C18 Column) LC_Prep->LC_Sep ESI_Ion ESI (+) Protonation LC_Sep->ESI_Ion LC_Det CID & MRM Transitions ESI_Ion->LC_Det

Parallel experimental workflows for GC-EI-MS and LC-ESI-MS/MS analysis.

References

  • Bowie, J. H., and White, P. Y. "Electron impact studies. Part XXXIX. Proximity effects in the mass spectra of aromatic carbonyl compounds containing adjacent methoxy-substituents." Journal of the Chemical Society B: Physical Organic, 1969.[Link]

  • National Center for Biotechnology Information. "2-Methoxybenzaldehyde | C8H8O2 | CID 8658." PubChem, 2025. [Link]

  • National Institutes of Health. "Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations." PMC, 2010.[Link]

Sources

Comparative

Bioactivity Comparison Guide: 2-Chloro-3-fluoro-4-methoxybenzaldehyde Derivatives vs. Alternative PHGDH Inhibitors

As a Senior Application Scientist in early-stage drug discovery, navigating the landscape of metabolic oncology requires moving beyond basic viability screens. The Serine Synthesis Pathway (SSP) has emerged as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the landscape of metabolic oncology requires moving beyond basic viability screens. The Serine Synthesis Pathway (SSP) has emerged as a critical metabolic dependency in cancers with high genomic amplification of the enzyme 3-phosphoglycerate dehydrogenase (PHGDH), such as triple-negative breast cancer and melanoma[1].

This guide provides an objective, data-driven comparison of novel PHGDH inhibitors synthesized from the building block 2-Chloro-3-fluoro-4-methoxybenzaldehyde against established alternatives (NCT-503, CBR-5884, and Withangulatin A). By examining structural causality, bioactivity profiles, and self-validating assay methodologies, this document serves as a comprehensive framework for researchers evaluating PHGDH-targeted therapeutics.

Structural Causality: Why 2-Chloro-3-fluoro-4-methoxybenzaldehyde?

The design of highly specific enzyme inhibitors relies heavily on the physicochemical properties of their foundational building blocks. 2-Chloro-3-fluoro-4-methoxybenzaldehyde is not a bioactive drug itself, but rather a highly specialized precursor used to synthesize potent heterocyclic PHGDH inhibitors[2].

The causality behind selecting this specific substitution pattern on the benzaldehyde ring is rooted in rational drug design:

  • 3-Fluoro Substitution: Introduces metabolic stability against cytochrome P450 oxidation and enhances lipophilicity (improving cellular membrane permeability) without adding significant steric bulk.

  • 2-Chloro Steric Block: The bulky chlorine atom at the ortho position forces the aromatic ring out of coplanarity with adjacent functional groups. This locks the resulting molecule into a specific, rigid bioactive conformation that fits precisely into the target enzyme's binding pocket.

  • 4-Methoxy Electron Donation: Acts as an electron-donating group to enrich the aromatic ring's electron density, while the oxygen serves as a critical hydrogen-bond acceptor for interacting with the amino acid residues in the PHGDH allosteric site.

Mechanistic Overview: Targeting the Serine Synthesis Pathway

PHGDH catalyzes the first, rate-limiting step of the SSP: the oxidation of glycolytic 3-phosphoglycerate (3-PG) into 3-phosphohydroxypyruvate (3-PHP), coupled with the reduction of NAD+ to NADH[3]. Inhibiting this node starves cancer cells of serine, which is essential for protein synthesis, nucleotide production, and redox homeostasis (via glutathione)[4].

SSP Glucose Glucose ThreePG 3-Phosphoglycerate Glucose->ThreePG Glycolysis PHGDH PHGDH Enzyme ThreePG->PHGDH Substrate ThreePHP 3-Phosphohydroxypyruvate PHGDH->ThreePHP NAD+ -> NADH Serine L-Serine ThreePHP->Serine PSAT1 & PSPH Inhibitors 2-Chloro-3-fluoro-4-methoxybenzaldehyde Derivatives Inhibitors->PHGDH Allosteric Inhibition

Diagram 1: The Serine Synthesis Pathway highlighting the catalytic role of PHGDH and inhibitor intervention.

Comparative Bioactivity Profile

When comparing derivatives of 2-Chloro-3-fluoro-4-methoxybenzaldehyde to established PHGDH inhibitors, we must evaluate target affinity, mechanism of action, and in vivo translatability.

  • NCT-503: A widely used non-competitive inhibitor that binds near the active site. It demonstrates excellent in vivo stability and has been successfully used in mouse xenograft models[5]. However, it often requires high doses to achieve robust suppression of downstream mTORC1 signaling[6].

  • CBR-5884: Functions by disrupting the oligomerization of the PHGDH enzyme[1]. While highly selective in vitro, it is notoriously unstable in mouse plasma, rendering it unsuitable for systemic in vivo efficacy studies[5].

  • Withangulatin A (WA): A natural product that acts as a covalent inhibitor by binding irreversibly to the Cys295 residue of PHGDH[4]. While potent, natural products often present scalability and off-target challenges.

  • 2-Chloro-3-fluoro-4-methoxybenzaldehyde Derivatives: These novel heterocyclic compounds (e.g., those detailed in2[2]) are designed to bridge the gap between the high in vivo stability of NCT-503 and the potent allosteric disruption seen in early-generation compounds.

Quantitative Data Summary
Inhibitor / Compound ClassMechanism of ActionTypical In Vitro IC50In Vivo Stability (Plasma)Key AdvantagePrimary Limitation
2-Chloro-3-fluoro-4-methoxybenzaldehyde Derivatives Non-competitive / Allosteric< 1.0 µMHighTunable pharmacokinetics via halogen/methoxy scaffoldRequires complex multi-step chemical synthesis
NCT-503 Non-competitive (Active site adjacent)~2.5 µMHighWell-validated in xenograft modelsHigh doses required for complete metabolic block
CBR-5884 Non-competitive (Oligomerization disruptor)~33.0 µMLowUnique structural disruption mechanismRapidly degrades in mouse plasma; in vitro use only
Withangulatin A (WA) Covalent (Cys295 modification)~1.5 µMModerateIrreversible target engagementNatural product; potential for off-target thiol reactivity

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these compounds must rely on self-validating assay systems. A drop in cell viability is not sufficient proof of PHGDH inhibition; we must prove causality through specific metabolic and enzymatic markers.

Protocol A: High-Throughput PHGDH Enzymatic Inhibition Assay

Causality: PHGDH reduces NAD+ to NADH during catalysis. NADH is naturally fluorescent (Excitation 340 nm / Emission 460 nm), whereas NAD+ is not. By tracking fluorescence over time, we directly quantify real-time enzyme kinetics.

Step-by-Step Workflow:

  • Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.5, 1 mM EDTA, 1 mM DTT). Add recombinant human PHGDH enzyme (10 nM final concentration).

  • Compound Incubation: Dispense 2-Chloro-3-fluoro-4-methoxybenzaldehyde derivatives (or control compounds) in a 10-point dose-response curve. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add substrate mix (200 µM NAD+ and 500 µM 3-PG) to initiate the reaction.

  • Kinetic Read: Immediately read fluorescence (Ex 340/Em 460) every 30 seconds for 20 minutes using a microplate reader.

  • Self-Validation Controls (Critical):

    • Background Control (No Enzyme): Subtracts any autofluorescence generated by the test compounds.

    • Positive Control (NCT-503): Validates that the specific batch of recombinant enzyme is active and inhibitable[1].

Protocol B: 14C-Glucose Metabolic Flux Tracing

Causality: If a compound truly inhibits PHGDH, it will block the flow of carbon from glycolysis (glucose) into the serine synthesis pathway. Tracing uniformly labeled 14C-glucose allows us to quantify the exact reduction in newly synthesized serine-derived biomass (proteins and lipids)[6].

Step-by-Step Workflow:

  • Cell Plating: Seed PHGDH-amplified cells (e.g., MDA-MB-468) in 6-well plates. Allow 24 hours for adherence.

  • Treatment: Treat cells with the target derivative or 25 µM NCT-503 (as a benchmark) in serine-free media containing 1 µCi/mL [U-14C]-glucose.

  • Incubation: Incubate for 48 hours to allow isotopic incorporation into cellular macromolecules.

  • Extraction: Lyse cells and precipitate proteins using 10% Trichloroacetic acid (TCA). Isolate the lipid fraction using chloroform/methanol extraction.

  • Quantification: Measure the 14C radioactivity in the protein and lipid fractions using a liquid scintillation counter.

  • Self-Validation Control (Rescue Assay): Run a parallel plate treated with the inhibitor plus 1 mM exogenous L-serine. If the compound is specifically targeting PHGDH, exogenous serine will rescue cell viability and biomass production. If the cells still die, the derivative possesses off-target toxicity.

Workflow Compound Synthesize Derivatives (from 2-Chloro-3-fluoro- 4-methoxybenzaldehyde) EnzymeAssay In Vitro Enzymatic Assay (NADH Fluorescence) Compound->EnzymeAssay Primary Screen CellAssay Cellular Viability (Rescue Control) EnzymeAssay->CellAssay IC50 < 1 µM Metabolic Metabolic Flux (14C-Glucose Tracing) CellAssay->Metabolic On-Target Validation InVivo In Vivo Xenograft (Mouse Models) Metabolic->InVivo Lead Selection

Diagram 2: Self-validating experimental workflow for evaluating novel PHGDH inhibitors.

References

  • WO2017156179A1 - 3-phosphoglycerate dehydrogenase inhibitors and uses thereof. Google Patents.
  • Validating and enabling phosphoglycerate dehydrogenase (PHGDH) as a target for cancer therapy. Oncotarget.
  • Serine synthesis pathway enzyme PHGDH is critical for muscle cell biomass, anabolic metabolism, and mTORC1 signaling. American Physiological Society Journal.
  • PHGDH as a Key Enzyme for Serine Biosynthesis in HIF2α-Targeting Therapy for Renal Cell Carcinoma. AACR Journals.
  • Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling. PMC.

Sources

Validation

distinguishing 2-Chloro-3-fluoro-4-methoxybenzaldehyde from isomers

An in-depth technical guide for researchers and drug development professionals on the analytical differentiation of 2-Chloro-3-fluoro-4-methoxybenzaldehyde from its positional isomers. Executive Summary 2-Chloro-3-fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers and drug development professionals on the analytical differentiation of 2-Chloro-3-fluoro-4-methoxybenzaldehyde from its positional isomers.

Executive Summary

2-Chloro-3-fluoro-4-methoxybenzaldehyde (


) is a highly specialized, poly-substituted aromatic building block used extensively in pharmaceutical and agrochemical synthesis. The presence of three distinct heteroatom substituents (chloro, fluoro, methoxy) alongside an electrophilic aldehyde group creates a complex electronic environment.

A critical challenge in sourcing and utilizing this compound is distinguishing it from its positional regioisomers (e.g., 3-Chloro-2-fluoro-4-methoxybenzaldehyde or 4-Chloro-3-fluoro-2-methoxybenzaldehyde). Because these isomers share identical molecular weights and produce nearly identical electron ionization (EI) fragmentation patterns, standard screening methods are insufficient[1]. This guide outlines a self-validating analytical workflow, prioritizing Multinuclear NMR (


, 

,

) and GC-MS/MS retention indexing to unambiguously confirm the correct substitution pattern.

The Core Challenge: Causality of Isomeric Ambiguity

When analyzing halogenated benzaldehydes, relying solely on single-quadrupole Gas Chromatography-Mass Spectrometry (GC-MS) introduces significant risk. The primary fragmentation pathways for these isomers are driven by the loss of the formyl radical (


) and the methyl group from the methoxy ether (

)[1]. Because these cleavages occur far from the halogenated sites, the resulting product ion spectra are often indistinguishable.

To achieve absolute structural certainty, researchers must probe the magnetic environment and spatial connectivity of the atoms. Multinuclear NMR spectroscopy serves as the definitive tool, as the chemical shifts (


) and spin-spin coupling constants (

) are exquisitely sensitive to the relative positions of electron-donating (methoxy) and electron-withdrawing (chloro, fluoro, formyl) groups[2].

Analytical Methodologies & Self-Validating Protocols

Multinuclear NMR Spectroscopy ( , , )

Expertise & Causality: The differentiation of 2-Chloro-3-fluoro-4-methoxybenzaldehyde from its isomers hinges on the unique behavior of the


 nucleus and its scalar coupling to nearby protons.
  • In the target molecule (2-Cl, 3-F, 4-OMe), the aldehyde proton (

    
    ) is isolated from the fluorine atom by the chlorine at position 2. Therefore, the aldehyde signal in the 
    
    
    
    NMR spectrum will appear as a sharp singlet.
  • In the 2-fluoro isomer (3-Cl, 2-F, 4-OMe), the fluorine is ortho to the aldehyde group. This proximity induces a strong through-space or

    
     coupling, splitting the aldehyde proton signal into a distinct doublet (typically 
    
    
    
    Hz). Furthermore, the
    
    
    chemical shift is highly diagnostic; a fluorine atom flanked by a chlorine and a methoxy group experiences a vastly different shielding environment than one flanked by an aldehyde and a chlorine[3].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Acquisition (

    
    ):  Acquire the 
    
    
    
    spectrum at
    
    
    MHz. Set the spectral width to 12 ppm. Self-Validation: Check the aldehyde region (~10.0-10.4 ppm) for splitting. A singlet strongly supports the 2-chloro configuration; a doublet suggests a 2-fluoro configuration.
  • Acquisition (

    
    ):  Acquire the 
    
    
    
    spectrum (typically at 376 MHz for a 400 MHz console). Use fluorobenzene as a secondary internal standard if precise chemical shift referencing is required[4].
  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To definitively map the ring, run an HMBC experiment. Trace the

    
     correlation from the methoxy protons (~3.9 ppm) to Carbon-4, and subsequently observe the correlations from the remaining aromatic protons (H5, H6) to confirm the continuous C4-C5-C6-C1 connectivity.
    
GC-MS with Kovats Retention Indexing

Expertise & Causality: While fragmentation is similar, the distinct arrangement of electronegative atoms alters the overall dipole moment and polarizability of each isomer. By using a mid-polar stationary phase (e.g., DB-1701), these subtle electronic differences translate into measurable differences in column interaction and boiling point, yielding distinct retention times.

Step-by-Step Protocol:

  • Preparation: Prepare a 1 mg/mL solution of the sample in GC-grade dichloromethane.

  • Standard Co-injection (Self-Validation): Spike the sample with a

    
     n-alkane standard mixture. This is critical: raw retention times drift, but calculating the Kovats Retention Index (RI) provides a highly reproducible, instrument-independent metric.
    
  • Methodology: Inject 1

    
     (split ratio 50:1) onto a DB-1701 column (30m x 0.25mm x 0.25
    
    
    
    ). Program the oven: 60°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).
  • Analysis: Extract the extracted ion chromatogram (EIC) for the molecular ion (

    
     188 for 
    
    
    
    ). Calculate the RI and compare it against a validated reference library.

Quantitative Data & Spectral Predictions

The following tables summarize the expected analytical divergence between the target molecule and its most common confounding isomer.

Table 1: Comparative NMR Spectral Predictions (


, 400 MHz) 
Analytical FeatureTarget: 2-Chloro-3-fluoro-4-methoxybenzaldehydeIsomer: 3-Chloro-2-fluoro-4-methoxybenzaldehydeDiagnostic Significance

Aldehyde Signal
~10.2 ppm (Singlet)~10.1 ppm (Doublet,

Hz)
Primary differentiator. Identifies F-position relative to CHO.

Aromatic Protons
Two adjacent protons (H5, H6). Doublets,

Hz.
Two adjacent protons (H5, H6). Doublets,

Hz.
Confirms 1,2,3,4-tetrasubstitution pattern in both.

Chemical Shift
Highly shielded (flanked by Cl and OMe)Deshielded (influenced by adjacent anisotropic C=O)Confirms local electronic environment of the fluorine atom.

Table 2: GC-MS Characteristics (DB-1701 Column)

PropertyTarget: 2-Cl, 3-F, 4-OMeIsomer: 3-Cl, 2-F, 4-OMe
Molecular Ion (

)

188 (base), 190 (isotope)

188 (base), 190 (isotope)
Primary Fragments

187 (

), 159 (

)

187 (

), 159 (

)
Dipole Moment Lower (Vectors partially cancel)Higher (Vectors align toward C1/C2/C3 face)
Relative Retention Elutes EarlierElutes Later

Analytical Workflow Visualization

The following decision tree dictates the isolation and identification process to ensure absolute scientific integrity.

G Start Isomeric Mixture or Unknown Sample GCMS GC-MS/MS Analysis (Retention Indexing) Start->GCMS NMR Multinuclear NMR (1H, 13C, 19F, 2D HMBC) GCMS->NMR Isolate & Proceed Decision Are J-couplings conclusive? NMR->Decision Xray X-Ray Crystallography (Absolute 3D Structure) Decision->Xray No (Ambiguity remains) Success 2-Chloro-3-fluoro-4-methoxybenzaldehyde Unambiguously Identified Decision->Success Yes (Distinct shifts) Xray->Success Definitive Proof

Caption: Analytical workflow for distinguishing halogenated benzaldehyde isomers.

References

  • National Institutes of Health (NIH). "Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4". PMC.[Link]

Sources

Comparative

Certificate of Analysis (CoA) Parameters for 2-Chloro-3-fluoro-4-methoxybenzaldehyde: A Comparative Technical Guide

As a Senior Application Scientist specializing in analytical chemistry and pharmaceutical intermediates, I frequently evaluate the stringent quality control requirements for multi-substituted aromatic building blocks. 2-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in analytical chemistry and pharmaceutical intermediates, I frequently evaluate the stringent quality control requirements for multi-substituted aromatic building blocks. 2-Chloro-3-fluoro-4-methoxybenzaldehyde (CAS: 1002344-90-2) is a highly specialized tetra-substituted benzene derivative [2]. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including 3-phosphoglycerate dehydrogenase (PHGDH) inhibitors used in oncology [5].

Unlike simple benzaldehydes, the unique juxtaposition of an electron-donating methoxy group with two distinct electron-withdrawing halogens (chlorine and fluorine) creates a highly polarized electronic environment. This structural complexity drastically alters its stability, solubility, and reactivity profile [3], necessitating highly specific Certificate of Analysis (CoA) parameters. This guide objectively compares the CoA parameters and analytical performance of 2-Chloro-3-fluoro-4-methoxybenzaldehyde against simpler analogs, providing the mechanistic rationale and self-validating experimental protocols required for its quality control.

Comparative CoA Specifications

To understand the analytical stringency required for 2-Chloro-3-fluoro-4-methoxybenzaldehyde, we must benchmark its CoA parameters against less substituted alternatives: 4-Methoxybenzaldehyde (a mono-substituted analog) and 3-Fluoro-4-methoxybenzaldehyde (a di-substituted analog).

The table below summarizes the quantitative CoA parameters and the causality behind these limits, aligned with [1].

Analytical Parameter4-Methoxybenzaldehyde3-Fluoro-4-methoxybenzaldehyde2-Chloro-3-fluoro-4-methoxybenzaldehydeMechanistic Rationale for Specification
Appearance Clear liquidWhite to off-white solidOff-white to pale yellow powderThe addition of halogens increases the molecular weight and intermolecular forces, shifting the physical state from liquid to solid.
Purity (RP-HPLC)

99.0%

98.0%

97.0% - 98.0%
Steric hindrance during the formylation of halogenated precursors reduces crude yield, making high-purity isolation more challenging.
Positional Isomers N/A

0.5%

1.0%
Multi-halogenation increases the probability of mis-substituted isomers (e.g., 2-chloro-5-fluoro analogs) during electrophilic aromatic substitution.
Oxidation Impurity

1.0%

0.5%

0.5%
Electron-withdrawing halogens (F, Cl) increase the electrophilicity of the aldehyde carbon, making it highly susceptible to auto-oxidation into a benzoic acid derivative [4].
Moisture (Karl Fischer)

0.5%

0.5%

0.5%
Strict moisture control is required to prevent hydrolytic degradation and to ensure accurate stoichiometric weighing for downstream API synthesis.
Residue on Ignition

0.1%

0.1%

0.1%
Ensures the absence of inorganic catalysts (e.g., Titanium tetrachloride) used during the formylation step [5].

Stability Profiling and Degradation Pathways

The stability of halogenated benzaldehydes is governed by their substitution patterns. The primary degradation pathway for 2-Chloro-3-fluoro-4-methoxybenzaldehyde is auto-oxidation. When exposed to atmospheric oxygen and ambient light, the aldehyde group rapidly oxidizes to form 2-chloro-3-fluoro-4-methoxybenzoic acid .

Furthermore, under extreme thermal stress (> 60°C) or highly basic conditions, the compound can undergo des-halogenation or ether cleavage. Understanding these pathways is critical for defining storage conditions (typically recommended under Argon/Nitrogen atmosphere at 2-8°C).

Degradation_Pathway API 2-Chloro-3-fluoro- 4-methoxybenzaldehyde O2_Stress Oxidative Stress (Air/Light Exposure) API->O2_Stress Storage Failure Thermal_Stress Thermal/Basic Stress (> 60°C, pH > 10) API->Thermal_Stress Process Stress Acid 2-Chloro-3-fluoro- 4-methoxybenzoic acid O2_Stress->Acid Auto-oxidation Deshalo Des-halogenated & Cleaved Impurities Thermal_Stress->Deshalo C-X Bond Cleavage

Fig 1. Primary degradation pathways of 2-Chloro-3-fluoro-4-methoxybenzaldehyde under stress.

Experimental Protocol: Self-Validating RP-HPLC Method

To enforce the CoA parameters, a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required. This protocol is designed as a self-validating system: it utilizes a low-pH mobile phase to suppress the ionization of the benzoic acid degradant, ensuring it elutes as a sharp, quantifiable peak rather than a broad smear. This guarantees accurate integration at the 0.05% ICH Q3A reporting threshold [1].

Materials & Reagents
  • Stationary Phase: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade Water containing 0.1% Trifluoroacetic acid (TFA). Causality: TFA lowers the pH to ~2.0, keeping any acidic degradants fully protonated for optimal retention and peak shape.

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

  • Diluent: Methanol : Water (50:50, v/v).

Step-by-Step Methodology
  • System Preparation: Equilibrate the column with 90% Mobile Phase A and 10% Mobile Phase B at a flow rate of 1.0 mL/min at 30°C.

  • Standard Preparation: Accurately weigh 10.0 mg of the 2-Chloro-3-fluoro-4-methoxybenzaldehyde reference standard. Dissolve in 10 mL of diluent (Concentration: 1.0 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

  • System Suitability Testing (SST): Inject a resolution mixture containing the target compound and its known benzoic acid degradant [4].

    • Validation Check: The resolution (

      
      ) between the aldehyde and the acid peak must be 
      
      
      
      2.0. If
      
      
      < 2.0, replace the column or adjust the gradient slope.
  • Gradient Elution Profile:

    • 0–5 min: 10% B to 30% B

    • 5–15 min: 30% B to 70% B (Elution of target compound and isomers)

    • 15–20 min: 70% B to 90% B (Column wash)

    • 20–25 min: 10% B (Re-equilibration)

  • Detection: Monitor absorbance at 254 nm (universal aromatic detection) and 290 nm (specific for the conjugated aldehyde system).

  • Sample Analysis: Inject 10 µL of the crude/purified sample. Calculate purity using the area normalization method, discarding peaks present in the blank injection.

CoA_Workflow Synth Crude Synthesis (CAS: 1002344-90-2) HPLC RP-HPLC Profiling (Gradient Elution) Synth->HPLC Sampling Isomers Positional Isomers (Detect > 0.05%) HPLC->Isomers Resolution Check Oxidation Oxidation Products (Detect > 0.05%) HPLC->Oxidation Resolution Check Purification Prep-Chromatography & Recrystallization Isomers->Purification Fails Spec Oxidation->Purification Fails Spec CoA Final CoA Release (Purity > 97.0%) Purification->CoA Meets ICH Limits

Fig 2. Workflow for impurity tracking and CoA release of halogenated benzaldehydes.

Identity Verification Parameters

While HPLC determines purity, orthogonal techniques are required to confirm the absolute identity and substitution pattern of the molecule on the CoA:

  • Nuclear Magnetic Resonance (1H-NMR): The 1H-NMR spectrum (in CDCl3 or DMSO-d6) is critical for confirming the positional isomers. The aldehyde proton will appear as a distinct singlet far downfield (

    
     ~10.2 - 10.4 ppm). The aromatic protons will exhibit specific coupling constants (J-coupling) with the adjacent fluorine atom, which is the definitive proof of the 3-fluoro substitution pattern compared to a 2-fluoro or 5-fluoro isomer [5].
    
  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight (188.58 g/mol ). The isotopic pattern of the molecular ion peak (

    
     and 
    
    
    
    in a ~3:1 ratio) will self-validate the presence of exactly one chlorine atom.

References

  • ICH Harmonised Tripartite Guideline : Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]

  • ChemSpace Database : 2-chloro-3-fluoro-4-methoxybenzaldehyde (CAS: 1002344-90-2) Structure and Properties. Available at:[Link]

  • MDPI Molecules : Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 2024. Available at:[Link]

  • Chromatographia : A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid. Springer, 2007. Available at:[Link]

  • Google Patents: WO2017156165A1 - 3-phosphoglycerate dehydrogenase inhibitors and uses thereof (Details on the synthesis and NMR characterization of 2-Chloro-3-fluoro-4-methoxybenzaldehyde).

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